Product packaging for 6-Amino-5-nitroso-3-methyluracil(Cat. No.:CAS No. 61033-04-3)

6-Amino-5-nitroso-3-methyluracil

Cat. No.: B015043
CAS No.: 61033-04-3
M. Wt: 170.13 g/mol
InChI Key: GUDXLMQIDACJSU-UHFFFAOYSA-N
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Description

6-Amino-5-nitroso-3-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O3 B015043 6-Amino-5-nitroso-3-methyluracil CAS No. 61033-04-3

Properties

IUPAC Name

6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXLMQIDACJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390611
Record name 6-Amino-5-nitroso-3-methyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61033-04-3
Record name 6-Amino-5-nitroso-3-methyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-amino-5-nitroso-3-methyluracil, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 6-amino-3-methyluracil. The second step is the nitrosation of this precursor at the C5 position of the pyrimidine ring.

The most common and established pathway begins with the condensation of ethyl cyanoacetate and methylurea to form 6-amino-3-methyluracil. This is followed by a direct nitrosation reaction using a nitrosating agent, typically sodium nitrite, in an acidic medium to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-Amino-3-methyluracil

There are two primary methods for the synthesis of 6-amino-3-methyluracil.

Method A: From Ethyl Cyanoacetate and Methylurea

This method involves the base-catalyzed condensation of ethyl cyanoacetate with methylurea.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl cyanoacetate and methylurea are added. The reaction mixture is then heated under reflux for several hours. After cooling, the reaction mixture is acidified to precipitate the product. The resulting solid is filtered, washed, and dried to yield 6-amino-3-methyluracil.

Method B: From 4-Amino-2,6-dihydroxypyrimidine and Iodomethane

This alternative method involves the methylation of 4-amino-2,6-dihydroxypyrimidine.

Experimental Protocol:

4-Amino-2,6-dihydroxypyrimidine is suspended in hexamethyldisilazane (HMDS) with a catalytic amount of concentrated sulfuric acid and heated to reflux. After removing the solvent under vacuum, the residue is dissolved in N,N-dimethylformamide (DMF), and iodomethane is added. The mixture is stirred at room temperature for an extended period. The reaction is then cooled and neutralized with sodium bicarbonate. The precipitated product is collected by filtration, washed, and dried to give 6-amino-3-methyluracil.[1]

Step 2: Synthesis of this compound

This step involves the electrophilic substitution of a nitroso group at the C5 position of 6-amino-3-methyluracil.

Experimental Protocol:

6-Amino-3-methyluracil is dissolved in a hot aqueous solution. The solution is then acidified with glacial acetic acid. A solution of sodium nitrite in water is added cautiously to the stirred mixture. The reaction proceeds to form a colored precipitate of this compound. The mixture is then cooled, and the product is collected by filtration, washed with water, and dried.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 6-amino-3-methyluracil and its subsequent nitrosation.

Table 1: Synthesis of 6-Amino-3-methyluracil (Method A)

ParameterValueReference
ReactantsEthyl cyanoacetate, Methylurea, Sodium[2]
Molar Ratio (Reactant:Base)1:1:1 (Ethyl cyanoacetate:Methylurea:Sodium)[2]
SolventAnhydrous Ethanol[2]
Reaction TemperatureReflux[2]
Reaction Time10-12 hours[2]
Yield69%[2]

Table 2: Synthesis of 6-Amino-3-methyluracil (Method B)

ParameterValueReference
Reactants4-Amino-2,6-dihydroxypyrimidine, Iodomethane[1]
SolventsHexamethyldisilazane (HMDS), N,N-dimethylformamide (DMF)[1]
CatalystConcentrated Sulfuric Acid[1]
Reaction TemperatureReflux, then Room Temperature[1]
Reaction Time3 hours (reflux), 72 hours (stirring)[1]
Yield78%[1]

Table 3: Synthesis of this compound

ParameterValueReference (Analogous Reaction)
Reactant6-Amino-3-methyluracil, Sodium Nitrite[3]
Molar Ratio (Reactant:Nitrosating Agent)1:1.1[3]
SolventWater[3]
AcidGlacial Acetic Acid[3]
Reaction Temperature80°C initially, then cooled[3]
YieldNot specified for 3-methyl derivative, but generally high

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-Amino-3-methyluracil cluster_step2 Step 2: Synthesis of this compound Ethyl Cyanoacetate Ethyl Cyanoacetate Condensation Ethyl Cyanoacetate->Condensation Methylurea Methylurea Methylurea->Condensation 6-Amino-3-methyluracil 6-Amino-3-methyluracil 6-Amino-3-methyluracil_2 6-Amino-3-methyluracil Condensation->6-Amino-3-methyluracil NaOEt, EtOH, Reflux Nitrosation 6-Amino-3-methyluracil_2->Nitrosation This compound This compound Nitrosation->this compound NaNO2, H+

Caption: Overall synthesis pathway of this compound.

Experimental Workflow for Nitrosation

Nitrosation_Workflow cluster_workflow Experimental Workflow: Nitrosation of 6-Amino-3-methyluracil A Dissolve 6-amino-3-methyluracil in hot water B Acidify with glacial acetic acid A->B C Add NaNO2 solution dropwise B->C D Stir and observe precipitation C->D E Cool the reaction mixture D->E F Filter the precipitate E->F G Wash with cold water F->G H Dry the final product G->H I This compound H->I

Caption: Step-by-step workflow for the nitrosation reaction.

References

An In-depth Technical Guide to the Characterization of 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological characterization of 6-Amino-5-nitroso-3-methyluracil. The document details its physicochemical properties, synthesis, and spectral analysis. Furthermore, it explores its potential biological activity as a Superoxide Dismutase (SOD) inhibitor and the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing detailed experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, functionalized with an amino group at the 6-position, a nitroso group at the 5-position, and a methyl group at the 3-position of the uracil ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₆N₄O₃[1][2]
Molecular Weight 170.13 g/mol [1][2]
Appearance Violet solid/powder[3]
Melting Point >350 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Tautomerism

This compound can exist in different tautomeric forms. The primary equilibrium is expected to be between the nitroso and the oxime forms. Theoretical studies on related nitrosouracil derivatives suggest that the stability of these tautomers can be influenced by the solvent and the presence of other functional groups.[2] The neutral form is reported to be more stable than the exocyclic form, which exhibits intramolecular hydrogen bonding.[1]

Synthesis and Chemical Reactions

Synthesis of this compound

The primary method for the synthesis of this compound is the nitrosation of its precursor, 6-amino-3-methyluracil.[4]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor 6-Amino-3-methyluracil Product This compound Precursor->Product Nitrosation Reagent Sodium Nitrite (NaNO₂) in Acidic Medium (e.g., Acetic Acid) Reagent->Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Nitrosation of 6-Amino-3-methyluracil

  • Materials: 6-amino-3-methyluracil, sodium nitrite, glacial acetic acid, distilled water.

  • Procedure:

    • Dissolve 6-amino-3-methyluracil in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring.

    • Continue stirring at 0-5 °C for 1-2 hours.

    • The resulting precipitate of this compound is collected by filtration.

    • Wash the product with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum.

Chemical Reactions

2.2.1. Oxidation

The nitroso group of this compound can be oxidized to a nitro group, yielding 6-amino-5-nitro-3-methyluracil.[4]

Experimental Protocol: Oxidation to 6-Amino-5-nitro-3-methyluracil

  • Materials: this compound, potassium permanganate or hydrogen peroxide, appropriate solvent (e.g., water or acetic acid).

  • Procedure (General):

    • Suspend this compound in the chosen solvent.

    • Slowly add the oxidizing agent (e.g., a solution of potassium permanganate) to the suspension with stirring.

    • The reaction progress can be monitored by a color change.

    • After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

2.2.2. Reduction

The nitroso group can be reduced to an amino group, forming 5,6-diamino-3-methyluracil. This reaction is a key step in the synthesis of various purine derivatives.[4]

Experimental Protocol: Reduction to 5,6-Diamino-3-methyluracil

  • Materials: this compound, reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C), solvent (e.g., water or ethanol).

  • Procedure (using Sodium Dithionite):

    • Suspend this compound in water.

    • Heat the suspension and add sodium dithionite portion-wise until the color of the nitroso compound disappears.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the 5,6-diamino-3-methyluracil by filtration, wash with cold water, and dry.

Spectral Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands.

Spectral DataValue
λmax ~268 nm
Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The expected characteristic peaks are summarized in Table 2.

Functional GroupWavenumber (cm⁻¹)
N-H stretching (amino group)3400-3200
C=O stretching (uracil ring)1700-1650
N=O stretching (nitroso group)1550-1490
C=C stretching (uracil ring)1650-1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The expected chemical shifts are presented in Table 3.

¹H NMRChemical Shift (δ, ppm)
N-CH₃~2.95
NH₂Broad singlet, variable
NH (uracil ring)Broad singlet, variable
¹³C NMRChemical Shift (δ, ppm)
N-CH₃~25-35
C=O (C2 and C4)~150-165
C-NO (C5)~140-150
C-NH₂ (C6)~155-165

Biological Activity: Superoxide Dismutase Inhibition

This compound has been identified as a potential inhibitor of Superoxide Dismutase (SOD), an essential enzyme in the antioxidant defense system.[5] SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Experimental Protocol: SOD Inhibition Assay (WST-1 Method)

This assay is a colorimetric method to determine SOD activity.

  • Principle: A water-soluble tetrazolium salt, WST-1, is reduced by superoxide radicals to a colored formazan product. SOD activity is measured by its ability to inhibit this reaction.

  • Materials: Xanthine, Xanthine Oxidase, WST-1, this compound (test compound), buffer solution, 96-well plate, plate reader.

  • Procedure:

    • Prepare a reaction mixture containing xanthine and WST-1 in a buffer solution.

    • Add various concentrations of this compound to the wells of a 96-well plate.

    • Initiate the reaction by adding xanthine oxidase to generate superoxide radicals.

    • Incubate the plate at 37 °C for a specified time (e.g., 20 minutes).

    • Measure the absorbance of the formazan product at the appropriate wavelength (around 450 nm).

    • The percentage of inhibition is calculated by comparing the absorbance in the presence and absence of the test compound.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of SOD activity, can be determined from a dose-response curve.

Downstream Signaling Pathways of SOD Inhibition

Inhibition of SOD can have significant effects on cellular signaling pathways. By reducing the conversion of superoxide to hydrogen peroxide, SOD inhibitors can modulate the cellular redox environment. This can lead to the activation or inhibition of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation, survival, and apoptosis.

SOD_Inhibition_Pathway cluster_pathway Downstream Effects of SOD Inhibition cluster_downstream Cellular Signaling SOD Superoxide Dismutase (SOD) Inhibitor This compound Inhibitor->SOD Superoxide Superoxide (O₂⁻) H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD-catalyzed dismutation PTPs Protein Tyrosine Phosphatases (PTPs) H2O2->PTPs Oxidative Inactivation MAPK_ERK MAPK/ERK Pathway PTPs->MAPK_ERK Dephosphorylation PI3K_Akt PI3K/Akt Pathway PTPs->PI3K_Akt Dephosphorylation Cell_Effects Cell Proliferation, Survival, Apoptosis MAPK_ERK->Cell_Effects PI3K_Akt->Cell_Effects

Figure 2: Potential signaling pathway affected by SOD inhibition.

Conclusion

References

An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil: Chemical Properties, Structure, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitroso-3-methyluracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases and the reactivity of its nitroso group make it a valuable precursor for the synthesis of various biologically active molecules, including purine derivatives. Furthermore, it has been identified as a potential inhibitor of Superoxide Dismutase (SOD), an enzyme critical in managing oxidative stress. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on experimental protocols and data for researchers in the field.

Chemical Properties and Structure

This compound, also known by synonyms such as 6-Amino-3-methyl-5-nitrosopyrimidine-2,4-dione, is a violet-colored solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₆N₄O₃[2][3]
Molecular Weight 170.13 g/mol [2][3]
Appearance Violet Solid / Powder[1]
Melting Point >300 °C
Canonical SMILES CN1C(=O)NC(=C(C1=O)N)N=O
InChI Key AHOWVSJPUQTRNN-UHFFFAOYSA-N
CAS Number 61033-04-3[3]

The structure of this compound is characterized by a uracil ring system with a methyl group at the N3 position, an amino group at the C6 position, and a nitroso group at the C5 position. The presence of the electron-donating amino group and the electron-withdrawing nitroso group on adjacent carbons significantly influences the electronic properties and reactivity of the molecule.

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the direct nitrosation of its precursor, 6-amino-3-methyluracil.[4] This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.

Experimental Protocol: Nitrosation of 6-amino-3-methyluracil

Materials:

  • 6-amino-3-methyluracil

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Distilled water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Dissolve 6-amino-3-methyluracil in a dilute acidic solution (e.g., 1M HCl or aqueous acetic acid) in a reaction vessel.

  • Cool the reaction mixture to approximately 0-5 °C using an ice bath to control the exothermic nature of the nitrosation reaction.[4]

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution of 6-amino-3-methyluracil with continuous stirring.

  • Continue stirring the reaction mixture at a low temperature for a specified period, typically ranging from 30 minutes to a few hours, to ensure complete reaction.

  • The product, this compound, will precipitate out of the solution as a colored solid.[4]

  • Isolate the solid product by filtration.

  • Wash the collected solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum.

  • For further purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed.[4]

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-amino-3-methyluracil 6-amino-3-methyluracil Nitrosation Nitrosation 6-amino-3-methyluracil->Nitrosation Sodium Nitrite (aq) Sodium Nitrite (aq) Sodium Nitrite (aq)->Nitrosation Acidic Solution (HCl or Acetic Acid) Acidic Solution (HCl or Acetic Acid) Acidic Solution (HCl or Acetic Acid)->Nitrosation Filtration Filtration Nitrosation->Filtration Precipitation Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Optional This compound This compound Drying->this compound Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Spectral Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (CH₃), the amino protons (NH₂), and the N1-H proton of the uracil ring. The chemical shifts of the amino and N1-H protons can be broad and their positions may vary depending on the solvent and concentration. For similar 6-aminouracil derivatives, the N1-H proton typically appears downfield.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbons (C2 and C4) are expected to resonate at the lowest field. The chemical shifts of the carbons in the pyrimidine ring (C5 and C6) will be influenced by the amino and nitroso substituents.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

  • N-H stretching vibrations from the amino group.

  • C=O stretching vibrations from the two carbonyl groups of the uracil ring.

  • N=O stretching vibration of the nitroso group.

  • C-N and C-C stretching vibrations within the pyrimidine ring.

3.3. Mass Spectrometry (MS) Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of this compound should be observed.

Biological Activity: Superoxide Dismutase Inhibition

This compound has been identified as a possible inhibitor of Superoxide Dismutase (SOD).[3] SODs are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative damage. Inhibition of SOD can be a valuable tool in studying oxidative stress-related pathways and may have therapeutic implications.

Experimental Protocol: Superoxide Dismutase Inhibition Assay

A common method to assess SOD inhibition is the xanthine/xanthine oxidase assay, which generates a superoxide flux. The reduction of a detector molecule, such as nitroblue tetrazolium (NBT) or a water-soluble tetrazolium salt (WST-1), by superoxide radicals is monitored spectrophotometrically. The inhibitory activity of the test compound is determined by its ability to decrease the rate of reduction of the detector molecule.

Materials:

  • This compound (test inhibitor)

  • Superoxide Dismutase (SOD) enzyme (as a positive control)

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT) or WST-1

  • Phosphate buffer (pH 7.8)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT or WST-1 in the wells of a microplate.

  • Add various concentrations of this compound to the test wells. Include a control well with no inhibitor and a positive control well with a known concentration of SOD.

  • Initiate the reaction by adding xanthine oxidase to all wells. This will start the generation of superoxide radicals.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for formazan produced from NBT) over time using a microplate reader.[6]

  • The rate of increase in absorbance is proportional to the amount of superoxide radicals.

  • Calculate the percentage of inhibition of the superoxide-generating system by this compound at each concentration.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram of SOD Inhibition Assay Workflow:

G cluster_reagents Reagents cluster_reaction Reaction cluster_measurement Measurement & Analysis Xanthine Xanthine Superoxide Generation Superoxide Generation Xanthine->Superoxide Generation Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase->Superoxide Generation NBT/WST-1 NBT/WST-1 Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Superoxide Generation Inhibition NBT/WST-1 Reduction NBT/WST-1 Reduction Superoxide Generation->NBT/WST-1 Reduction O2- Spectrophotometry Spectrophotometry NBT/WST-1 Reduction->Spectrophotometry Colorimetric Signal Inhibition Calculation Inhibition Calculation Spectrophotometry->Inhibition Calculation IC50 Determination IC50 Determination Inhibition Calculation->IC50 Determination

Caption: Workflow for Superoxide Dismutase (SOD) inhibition assay.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and properties. Its synthesis via nitrosation of 6-amino-3-methyluracil is a straightforward and established method. The potential of this molecule as a superoxide dismutase inhibitor highlights its importance in the study of oxidative stress and as a lead compound in drug discovery. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound, facilitating further exploration of its chemical and biological activities.

References

Spectroscopic and Synthetic Profile of 6-Amino-5-nitroso-3-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 6-Amino-5-nitroso-3-methyluracil. Due to the limited availability of fully characterized data in public literature, this document also includes comparative data from structurally similar analogs to provide a valuable reference for researchers.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the pyrimidine family. Its structure is characterized by a uracil core, substituted with an amino group at the 6-position, a nitroso group at the 5-position, and a methyl group at the 3-position of the ring.

PropertyValueSource
Molecular Formula C₅H₆N₄O₃[1][2]
Molecular Weight 170.13 g/mol [1][2]
CAS Number 61033-04-3[2]
Appearance Violet Solid[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available data and provide reference data from closely related analogs.

Mass Spectrometry

The exact mass of this compound has been calculated, providing a crucial parameter for mass spectrometry analysis.

IonCalculated m/zSource
[M]+ 170.04399
Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound have not been explicitly detailed. However, the characteristic vibrational modes for the functional groups present in the molecule can be predicted based on data from similar structures.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amino) 3500 - 3300
C=O Stretch (Uracil) 1750 - 1650
N=O Stretch (Nitroso) 1600 - 1500
C=C Stretch (Uracil) 1680 - 1600
C-N Stretch 1350 - 1250

Note: This table is predictive and based on general IR correlation tables and data for related uracil derivatives.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be influenced by the nitroso-amino-uracil chromophore. While specific lambda max (λmax) values are not published, related compounds exhibit characteristic absorptions.

SolventExpected λmax (nm)
Methanol/Ethanol ~315 and ~530

Note: This data is extrapolated from studies on similar 6-amino-5-nitrosouracil derivatives. The exact λmax values are solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR data for this compound are not available in the searched literature. For reference, data for the related compound 6-Amino-1,3-dimethyl-5-nitrosouracil is provided.

Reference Data: ¹H NMR of 6-Amino-1,3-dimethyl-5-nitrosouracil

Chemical Shift (δ) ppmMultiplicityAssignment
~3.4sN-CH₃
~3.2sN-CH₃
~7.8br sNH₂

Note: This is reference data for a related compound and chemical shifts for this compound will differ, particularly the absence of one N-CH₃ signal and the presence of an N-H signal.

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are not published. The following are generalized protocols based on standard laboratory practices for similar compounds.

Synthesis of this compound

The synthesis of 6-amino-5-nitrosouracils is typically achieved through the nitrosation of the corresponding 6-aminouracil precursor.

General Protocol:

  • Dissolution: Dissolve 6-Amino-3-methyluracil in an appropriate acidic medium (e.g., aqueous acetic acid or hydrochloric acid) at a reduced temperature (0-5 °C) with stirring.

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

  • Precipitation: The product, this compound, will precipitate from the reaction mixture, often as a colored solid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities. The product can be further purified by recrystallization.

G cluster_synthesis Synthesis Workflow Start 6-Amino-3-methyluracil Reaction Nitrosation Reaction (0-10 °C) Start->Reaction Reagents NaNO2, Acid (e.g., HCl) Reagents->Reaction Precipitation Precipitation of Product Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.

  • Analysis Mode: Electrospray ionization (ESI) in positive or negative ion mode.

Infrared (IR) Spectroscopy:

  • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, it has been suggested as a possible inhibitor of Superoxide Dismutase (SOD)[4]. Further research is required to elucidate its specific biological targets and mechanisms of action.

G cluster_analysis Spectroscopic Analysis Workflow Sample Purified Compound MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data Spectroscopic Data MS->Data IR->Data UVVis->Data NMR->Data

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Unraveling the Potential Mechanism of Action: 6-Amino-5-nitroso-3-methyluracil as a Putative Superoxide Dismutase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitroso-3-methyluracil is a heterocyclic compound belonging to the pyrimidine family. While its precise mechanism of action has not been extensively elucidated in peer-reviewed literature, it is postulated by chemical suppliers to act as a possible inhibitor of Superoxide Dismutase (SOD)[1][2]. Superoxide dismutases are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Inhibition of SOD can lead to an increase in cellular superoxide levels, a condition known as oxidative stress, which has significant implications for various physiological and pathological processes. This technical guide consolidates the available information and presents a hypothetical mechanism of action for this compound as an SOD inhibitor, alongside a generalized experimental protocol for its investigation.

Hypothetical Mechanism of Action

The proposed mechanism of action for this compound centers on its potential to interfere with the catalytic activity of Superoxide Dismutase. The uracil scaffold, with its amino and nitroso functional groups, may enable the molecule to interact with the active site of SOD enzymes.

The core reaction catalyzed by SOD involves the alternating reduction and oxidation of the metal cofactor (typically copper or manganese) in the enzyme's active site. It is hypothesized that this compound could disrupt this cycle through one or more of the following mechanisms:

  • Competitive Inhibition: The compound may structurally mimic the natural substrate (superoxide radical) or a transition state, allowing it to bind reversibly to the SOD active site and thereby compete with superoxide for access.

  • Non-competitive Inhibition: this compound might bind to an allosteric site on the SOD enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking the active site.

  • Metal Chelation: The functional groups on the uracil ring could potentially chelate the metal cofactor (e.g., Cu²⁺ in SOD1) that is essential for the enzyme's activity, rendering the enzyme inactive.

The following diagram illustrates a simplified, hypothetical signaling pathway modification resulting from SOD inhibition by this compound.

SOD_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Inhibition cluster_2 Downstream Effects Superoxide Superoxide (O₂⁻) SOD Superoxide Dismutase (SOD) Superoxide->SOD Dismutation OxidativeStress Increased Oxidative Stress Superoxide->OxidativeStress H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 O2 Oxygen (O₂) SOD->O2 Inhibitor 6-Amino-5-nitroso- 3-methyluracil Inhibitor->SOD Inhibition CellularDamage Cellular Damage OxidativeStress->CellularDamage SOD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Reagent Solutions (SOD, Inhibitor, Xanthine, etc.) A1 Add Buffer, SOD, and Inhibitor/ Vehicle to 96-well plate P1->A1 A2 Add Detection Reagent and Xanthine A1->A2 R1 Initiate reaction with Xanthine Oxidase A2->R1 R2 Measure Absorbance (Kinetic or Endpoint) R1->R2 D1 Calculate % Inhibition R2->D1 D2 Plot Dose-Response Curve and Determine IC₅₀ D1->D2

References

Technical Guide: Solubility and Biological Activity of 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-5-nitroso-3-methyluracil, a compound of interest in pharmaceutical research. It details available solubility data, provides a robust experimental protocol for quantitative solubility determination, and explores its potential biological activity as an inhibitor of Superoxide Dismutase (SOD).

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, qualitative assessments indicate its solubility behavior in select organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

Note: "Slightly Soluble" indicates that the compound does not dissolve completely at standard concentrations and may require heating or co-solvents for full dissolution.

Due to the limited quantitative data, this guide provides a detailed experimental protocol for determining the precise solubility of this compound in various solvents of interest.

Experimental Protocol: Quantitative Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its accuracy and reliability.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV/Vis spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, chloroform)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV/Vis Spectrophotometer

  • Quartz or glass cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G prep Sample Preparation: Add excess solid to solvent in a sealed vial. equil Equilibration: Agitate at a constant temperature (e.g., 24-48 hours). prep->equil Incubate sep Phase Separation: Centrifuge to pellet undissolved solid. equil->sep Stop agitation filt Filtration: Filter supernatant through a 0.22 µm syringe filter. sep->filt Collect supernatant dil Dilution: Prepare a dilution series of the saturated solution. filt->dil Ensure linearity analysis Analysis: Measure absorbance using UV/Vis spectroscopy. dil->analysis Measure calc Calculation: Determine concentration from the calibration curve. analysis->calc Quantify

Figure 1: Experimental workflow for shake-flask solubility determination.
Detailed Procedure

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the solvent of interest.

    • Perform a serial dilution to obtain a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. A general starting point is to add enough solid so that a visible amount remains after equilibration.

    • Place the vials on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Data Analysis:

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Potential Biological Activity: Inhibition of Superoxide Dismutase (SOD)

This compound has been identified as a possible inhibitor of Superoxide Dismutase (SOD). SOD is a crucial antioxidant enzyme that plays a vital role in protecting cells from oxidative damage.

The Role of Superoxide Dismutase

Superoxide dismutase catalyzes the dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS) generated during normal metabolic processes, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This enzymatic reaction is a critical component of the cellular antioxidant defense system.[3][4]

The overall reaction catalyzed by SOD is:

2O₂⁻ + 2H⁺ → O₂ + H₂O₂

Hydrogen peroxide is subsequently detoxified by other enzymes like catalase and glutathione peroxidase.

Proposed Inhibitory Mechanism

As a potential inhibitor, this compound may interfere with the catalytic activity of SOD. This inhibition would lead to an accumulation of superoxide radicals, potentially increasing oxidative stress within the cell. The exact mechanism of inhibition has not been fully elucidated but could involve binding to the active site of the enzyme or inducing conformational changes that reduce its catalytic efficiency.

The following diagram illustrates the normal catalytic cycle of SOD and the proposed point of inhibition by this compound.

G cluster_0 Normal SOD Catalytic Cycle cluster_1 Inhibition SOD_ox SOD (Oxidized State) SOD_red SOD (Reduced State) SOD_ox->SOD_red Reduction H2O2 Hydrogen Peroxide (H₂O₂) SOD_ox->H2O2 SOD_red->SOD_ox Oxidation O2 Oxygen (O₂) SOD_red->O2 O2_radical1 Superoxide (O₂⁻) O2_radical1->SOD_ox O2_radical2 Superoxide (O₂⁻) O2_radical2->SOD_red protons 2H⁺ protons->SOD_red Inhibitor This compound Inhibitor->SOD_ox Inhibition Inhibitor->SOD_red Inhibition

Figure 2: Proposed inhibition of the Superoxide Dismutase (SOD) catalytic cycle.

Conclusion

This technical guide provides foundational information on the solubility of this compound and a detailed protocol for its quantitative determination. The identification of this compound as a potential inhibitor of Superoxide Dismutase opens avenues for further research into its mechanism of action and potential therapeutic applications, particularly in contexts where modulation of oxidative stress is desired. The provided experimental and conceptual frameworks serve as a valuable resource for researchers and drug development professionals working with this and similar heterocyclic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. Uracil and its derivatives are recognized as privileged structures in drug discovery due to their extensive synthetic accessibility and wide range of biological activities.[1] As a fundamental component of ribonucleic acid (RNA), uracil's inherent biological relevance has made its derivatives a major focus of research in medicinal chemistry.[1] This document details the synthesis, chemical reactivity, and biological significance of this specific class of uracil derivatives, with a focus on their potential therapeutic applications.

Synthesis and Chemical Reactivity

The chemical scaffold of this compound serves as a versatile platform for generating a variety of heterocyclic compounds. The primary synthetic route and subsequent chemical transformations are crucial for developing novel derivatives.

Primary Synthesis

The most common and established method for preparing this compound is through the direct nitrosation of its precursor, 6-amino-3-methyluracil.[1][2] This reaction is an electrophilic substitution that targets the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group at the C6 position.[1]

Key Chemical Transformations

The nitroso group at the C5 position is the primary site of chemical reactivity, allowing for several key transformations:

  • Reduction to Diamino Derivatives: The nitroso group can be readily reduced to an amino group, forming 5,6-diamino-3-methyluracil. This transformation is typically achieved using reducing agents like sodium dithionite (Na₂S₂O₄) in an aqueous ammonia solution or sodium borohydride.[1][2] This diamino derivative is a critical intermediate for synthesizing fused heterocyclic systems.

  • Oxidation to Nitro Derivatives: The nitroso moiety is susceptible to oxidation, which converts it into a nitro group, yielding 6-amino-5-nitro-3-methyluracil.[1] This reaction can be accomplished using common oxidizing agents such as hydrogen peroxide or potassium permanganate.[1]

  • Cyclization to Purine Analogs (Xanthines): The 5,6-diaminouracil intermediates are frequently used to construct fused ring systems. For example, cyclization with reagents like carbon disulfide (CS₂) leads to the formation of xanthine derivatives, which are structurally related to purines.[2][3]

Synthesis_and_Reactions start_node 6-Amino-3-methyluracil core_node This compound start_node->core_node   Direct Nitrosation   (e.g., NaNO₂ / AcOH) reduced_node 5,6-Diamino-3-methyluracil core_node->reduced_node Reduction (e.g., Na₂S₂O₄) oxidized_node 6-Amino-5-nitro-3-methyluracil core_node->oxidized_node Oxidation (e.g., H₂O₂) fused_node Xanthine / Purine Derivatives reduced_node->fused_node   Cyclization   (e.g., CS₂)

Caption: Synthesis and key reactions of this compound.

Biological Activity and Therapeutic Potential

While uracil derivatives, in general, exhibit a broad spectrum of activities including anticancer, antiviral, and antibacterial properties, research on this compound has highlighted a more specific potential application.[1][4]

Enzyme Inhibition: Superoxide Dismutase (SOD)

The most prominently cited biological activity for this compound is its role as a potential inhibitor of Superoxide Dismutase (SOD).[1][5][6] SOD enzymes are crucial components of the cellular antioxidant defense system. They catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD, this compound can modulate cellular oxidative stress, making it a valuable tool for research in this area.

SOD_Pathway O2_radical Superoxide Radical (O₂⁻) SOD Superoxide Dismutase (SOD) O2_radical->SOD Catalyzes Dismutation products O₂ + H₂O₂ SOD->products inhibitor 6-Amino-5-nitroso- 3-methyluracil inhibitor->SOD Inhibition

Caption: Inhibition of the Superoxide Dismutase (SOD) pathway.
Anticancer and Antiviral Potential of Analogs

Derivatives synthesized from 6-aminouracil precursors have shown significant promise in oncology and virology.

  • Anticancer Activity: Xanthine derivatives, which can be synthesized from 5,6-diaminouracils, have demonstrated potent anticancer activity.[7] Some of these hybrid molecules exhibit EGFR inhibitory effects and can induce apoptosis in cancer cells.[7] For instance, certain xanthine/chalcone hybrids show potent inhibition of cancer cell growth with IC₅₀ values in the low micromolar range.[7] Additionally, other 6-substituted uracil derivatives have been investigated for their ability to inhibit thymidine phosphorylase (TP), an enzyme overexpressed in many cancers, thereby demonstrating antiangiogenic and antitumor activity.[8]

  • Antiviral Activity: The broader class of aminouracil derivatives has been explored for antiviral applications, including activity against HIV.[2] Modifications to the uracil structure are a common strategy to inhibit key steps in viral replication pathways.[1]

Quantitative Data Summary

Compound ClassSpecific Compound ExampleTarget / Cell LineActivity (IC₅₀)Reference
Xanthine/Chalcone Hybrids Compound 11 (a xanthine/chalcone hybrid)Epidermal Growth Factor Receptor (EGFR)0.3 µM[7]
Various Xanthine/Chalcone Hybrids (10, 11, 13, etc.)Cancer Cells (unspecified)1.0 - 3.5 µM[7]
Aminouracil-based HIV Inhibitors 1-(3,5-dimethylphenylmethyl)-uracil derivativeHIV in CEM-SS cell culture9.5 µM (EC₅₀)[2]
Aminouracil-based EGFR Inhibitors Thiazolidin-4-one derivative (19j)Epidermal Growth Factor Receptor (EGFR)88 ± 09 nM[2]
6-Substituted Uracil Derivatives 6-methyluracilImmortalized Lung Epithelial CellsMTD: 0.24 mM[9]

Note: MTD stands for Maximum Tolerated Dose.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are generalized protocols based on established synthetic procedures.

Protocol: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil

This protocol is adapted from the general nitrosation reaction of 6-aminouracils.[2]

  • Dissolution: Dissolve 6-amino-1,3-dimethyluracil in 50% aqueous acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature of 0-5 °C.

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled mixture with constant stirring. The addition should be slow to control the reaction temperature.

  • Reaction: Continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours) until the reaction is complete, often indicated by a color change.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with cold water and then ethanol to remove impurities. Dry the product under a vacuum.

Protocol: Synthesis of Xanthine Derivatives from 5,6-Diaminouracils

This protocol describes the cyclization step to form the fused purine ring system.[2]

  • Preparation of Intermediate: Synthesize the 5,6-diamino-1,3-dimethyluracil by reducing the corresponding 5-nitroso derivative with sodium dithionite in an aqueous ammonia solution.[2]

  • Cyclization Reaction: Add the dried 5,6-diaminouracil intermediate to a solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add carbon disulfide (CS₂) to the mixture.

  • Heating: Heat the reaction mixture under reflux for several hours (e.g., 5 hours).[2]

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. A precipitate of the xanthine derivative should form.

  • Isolation and Purification: Collect the product by filtration, wash with a suitable solvent like ethanol, and dry. Further purification can be achieved by recrystallization if necessary.

Experimental_Workflow start Starting Material (6-Amino-3-methyluracil) step1 Step 1: Nitrosation (NaNO₂ / Acid) start->step1 intermediate1 Intermediate Product (this compound) step1->intermediate1 step2 Step 2: Reduction (e.g., Na₂S₂O₄) intermediate1->step2 intermediate2 Intermediate Product (5,6-Diamino-3-methyluracil) step2->intermediate2 step3 Step 3: Cyclization (e.g., CS₂) intermediate2->step3 final_product Final Product (Xanthine Derivative) step3->final_product analysis Purification & Characterization (Filtration, NMR, MS) final_product->analysis assay Biological Assays (Enzyme Inhibition, Cytotoxicity) analysis->assay

Caption: General workflow for synthesis and evaluation of derivatives.

References

An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil (CAS Number 61033-04-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and biological significance of 6-Amino-5-nitroso-3-methyluracil (CAS No. 61033-04-3). This document is intended to serve as a valuable resource for professionals in research, drug discovery, and development.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the pyrimidine family.[1][2] Its core structure is a uracil ring substituted with an amino group at the 6-position, a nitroso group at the 5-position, and a methyl group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 61033-04-3[1][2][3][4][5][6]
Chemical Name This compound[3][4][6]
Synonyms 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, 6-Amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione[1]
Molecular Formula C5H6N4O3[1][4]
Molecular Weight 170.13 g/mol [1][3][4]
Appearance Violet Solid
Melting Point >350 °C[1]
Solubility Slightly soluble in DMSO and Methanol. Soluble in diluted sodium hydroxide solution.[1]
pKa (Predicted) 4.71 ± 0.40[1]
Density (Predicted) 1.83 ± 0.1 g/cm³[1]
Storage Refrigerator, under inert atmosphere[1]

Synthesis and Characterization

This compound can be synthesized through the nitrosation of 6-amino-3-methyluracil. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-amino-3-methyluracil

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Round-bottom flask

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-amino-3-methyluracil in a minimal amount of 1 M hydrochloric acid with stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Nitrosation: While maintaining the temperature between 0-5 °C, slowly add a concentrated aqueous solution of sodium nitrite dropwise with vigorous stirring. The addition should be controlled to keep the temperature from rising.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, a violet precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain a violet solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Results
¹H NMR Spectral data consistent with the proposed structure, showing signals for the methyl protons and the amino protons.
¹³C NMR Peaks corresponding to the carbon atoms in the pyrimidine ring and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (170.13 m/z).
FT-IR Spectroscopy Characteristic absorption bands for the amino (N-H), nitroso (N=O), and carbonyl (C=O) functional groups.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C5H6N4O3.

Biological Activity and Potential Uses

The primary reported biological activity of this compound is its potential as an inhibitor of Superoxide Dismutase (SOD). SODs are a class of enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, playing a crucial role in the antioxidant defense system.

Superoxide Dismutase (SOD) Inhibition

Inhibition of SOD can lead to an increase in the intracellular concentration of superoxide radicals, which can have various downstream effects, including the induction of oxidative stress and modulation of redox-sensitive signaling pathways. This property makes this compound a valuable tool for studying the roles of reactive oxygen species (ROS) in cellular processes.

Experimental Protocol: In Vitro SOD Inhibition Assay

This protocol describes a common method for assessing the SOD inhibitory activity of a compound using a xanthine/xanthine oxidase system to generate superoxide radicals.

Materials:

  • This compound (test compound)

  • Xanthine

  • Xanthine Oxidase

  • Cytochrome c or Nitroblue Tetrazolium (NBT) as a superoxide indicator

  • Phosphate buffer (pH 7.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, xanthine, and cytochrome c/NBT in the phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, xanthine solution, cytochrome c/NBT solution, and varying concentrations of the test compound to the sample wells. For the control wells, add the buffer in place of the test compound.

  • Initiation of Reaction: Start the reaction by adding xanthine oxidase to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.

  • Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 550 nm for cytochrome c or 560 nm for formazan formed from NBT) using a microplate reader.

  • Calculation of Inhibition: The percentage of SOD inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Synthetic Intermediate

This compound also serves as a key intermediate in the synthesis of other heterocyclic compounds. For example, it is a precursor in the preparation of purine derivatives, such as theophylline, a compound with significant therapeutic applications.

Signaling Pathways and Mechanism of Action

As a potential inhibitor of Superoxide Dismutase, this compound can modulate cellular signaling pathways that are sensitive to reactive oxygen species (ROS).

The Role of Superoxide Dismutase in ROS Homeostasis

Superoxide dismutase is a critical component of the cellular antioxidant defense system. It catalyzes the conversion of the highly reactive superoxide radical (O₂⁻) into the less reactive hydrogen peroxide (H₂O₂). This is the first step in detoxifying ROS generated during normal metabolic processes.

SOD_Pathway O2_minus Superoxide (O₂⁻) SOD Superoxide Dismutase (SOD) O2_minus->SOD Dismutation H2O2 Hydrogen Peroxide (H₂O₂) Catalase_GPx Catalase / Glutathione Peroxidase H2O2->Catalase_GPx Detoxification H2O_O2 Water (H₂O) + Oxygen (O₂) SOD->H2O2 Catalase_GPx->H2O_O2

Caption: The enzymatic detoxification of superoxide by SOD.

Potential Impact of SOD Inhibition

By inhibiting SOD, this compound would lead to an accumulation of superoxide radicals. Elevated levels of O₂⁻ can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids. Furthermore, superoxide can react with nitric oxide (NO) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. This can disrupt normal cellular signaling and contribute to various pathological conditions.

SOD_Inhibition_Pathway cluster_0 Normal Cellular Respiration Mitochondria Mitochondria O2_minus Superoxide (O₂⁻) Mitochondria->O2_minus Generates SOD Superoxide Dismutase (SOD) O2_minus->SOD Oxidative_Stress Oxidative Stress (Damage to DNA, proteins, lipids) O2_minus->Oxidative_Stress Accumulation leads to Peroxynitrite Peroxynitrite (ONOO⁻) O2_minus->Peroxynitrite Inhibitor This compound Inhibitor->SOD NO Nitric Oxide (NO) NO->Peroxynitrite Signaling_Disruption Disruption of Cellular Signaling Peroxynitrite->Signaling_Disruption

Caption: Potential effects of SOD inhibition by this compound.

Conclusion

This compound is a versatile chemical compound with established physical and chemical properties. Its primary value in a research and drug development context lies in its potential as a Superoxide Dismutase inhibitor and its utility as a synthetic precursor for more complex molecules. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in their respective fields. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic and research applications.

References

Methodological & Application

Application Notes and Protocols for 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental use of 6-Amino-5-nitroso-3-methyluracil, a heterocyclic compound with potential applications in biomedical research. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound's biological activities.

Chemical Information

PropertyValue
IUPAC Name 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
CAS Number 61033-04-3
Molecular Formula C₅H₆N₄O₃
Molecular Weight 170.13 g/mol [1]
Appearance Violet Solid[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the direct nitrosation of its precursor, 6-amino-3-methyluracil. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group at the C6 position.[3]

Materials:

  • 6-amino-3-methyluracil

  • Sodium nitrite (NaNO₂)

  • Acetic acid (CH₃COOH) or Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a flask, dissolve 6-amino-3-methyluracil in a suitable aqueous acidic solution (e.g., dilute acetic acid or hydrochloric acid) with stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled solution of 6-amino-3-methyluracil with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C. The reaction is an electrophilic substitution where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, attacks the C5 position of the pyrimidine ring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the colored nitroso product will also be visually apparent.

  • Precipitation and Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction. The product, this compound, will precipitate out of the solution.

  • Filtration and Washing: Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold distilled water to remove any unreacted salts, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the purified product in a desiccator or under vacuum at a low temperature.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 6-amino-3-methyluracil step1 Dissolve in Acidic Solution start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO₂ Solution (Nitrosation) step2->step3 step4 Precipitation step3->step4 step5 Filter and Wash step4->step5 end This compound step5->end SOD_Inhibition_Workflow cluster_assay SOD Inhibition Assay Workflow reagents Prepare Reagents (Buffer, Xanthine, Detector) setup Set up 96-well Plate (Blank, Control, Test) reagents->setup initiate Initiate Reaction with Xanthine Oxidase setup->initiate measure Measure Absorbance Change initiate->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze result Determine SOD Inhibitory Activity analyze->result SOD_Inhibition_Pathway cluster_pathway Potential Signaling Consequences of SOD1 Inhibition cluster_ros ROS Balance inhibitor This compound (Hypothesized) sod1 SOD1 inhibitor->sod1 Inhibits h2o2 Hydrogen Peroxide (H₂O₂) superoxide Superoxide (O₂⁻) superoxide->h2o2 Dismutation pathways Signaling Pathways superoxide->pathways Modulates h2o2->pathways Modulates apoptosis Apoptosis pathways->apoptosis Leads to erk MAPK/ERK pi3k PI3K/Akt nfkb NF-κB

References

Application Notes and Protocols: 6-Amino-5-nitroso-3-methyluracil as a Superoxide Dismutase (SOD) Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitroso-3-methyluracil is a synthetic uracil derivative that has garnered interest for its potential to modulate the activity of superoxide dismutase (SOD), a critical enzyme in cellular antioxidant defense. SODs catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), playing a pivotal role in mitigating oxidative stress.[1] The interaction of this compound with this pathway presents opportunities for research into conditions associated with oxidative imbalance.

It is important to note that the literature presents some ambiguity regarding the precise nature of its activity, with some sources suggesting it may act as an SOD inhibitor, while others classify similar molecules as SOD mimetics.[1][2] This dual potential underscores the complexity of its interaction with the cellular redox environment. As an inhibitor, it would block the activity of SOD, leading to an increase in superoxide radicals. Conversely, as a mimetic, it would functionally replace SOD, helping to break down superoxide. This document provides an overview of its potential application as an SOD inhibitor, along with protocols to assess its activity.

Data Presentation

Currently, specific quantitative data, such as IC₅₀ values for the inhibition of superoxide dismutase by this compound, are not widely available in publicly accessible literature. The table below is provided as a template for researchers to populate with their own experimental data.

ParameterValueExperimental ConditionsReference
IC₅₀ (SOD Inhibition) Data not availablee.g., Xanthine/Xanthine Oxidase Assay with NBT(Internal Data)
Enzyme Source Data not availablee.g., Bovine Erythrocyte SOD(Internal Data)
Assay Buffer pH Data not availablee.g., pH 7.8(Internal Data)
Temperature Data not availablee.g., 25°C(Internal Data)

Experimental Protocols

The following is a detailed protocol for the determination of SOD inhibition activity using an indirect assay based on the xanthine/xanthine oxidase system and nitroblue tetrazolium (NBT) reduction. This method is widely used to screen for SOD inhibitors.

Protocol: In Vitro Superoxide Dismutase (SOD) Inhibition Assay

1. Principle:

This assay measures the ability of a compound to inhibit the activity of SOD. Superoxide radicals are generated by the xanthine and xanthine oxidase reaction. These radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which can be quantified spectrophotometrically. In the presence of SOD, the reduction of NBT is inhibited as SOD competes for the superoxide radicals. An inhibitor of SOD will prevent this inhibition, leading to an increased rate of NBT reduction.

2. Materials and Reagents:

  • This compound

  • Superoxide Dismutase (e.g., from bovine erythrocytes)

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT)

  • Potassium Phosphate Buffer (50 mM, pH 7.8)

  • EDTA

  • DMSO (for dissolving the test compound)

  • 96-well microplate

  • Microplate reader

3. Solution Preparation:

  • Phosphate Buffer (50 mM, pH 7.8): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.8.

  • Xanthine Solution (1 mM): Dissolve xanthine in the phosphate buffer. Gentle warming may be required.

  • NBT Solution (1 mM): Dissolve NBT in the phosphate buffer.

  • SOD Stock Solution (100 units/mL): Prepare a stock solution of SOD in phosphate buffer.

  • Xanthine Oxidase Solution (0.1 units/mL): Prepare a fresh solution of xanthine oxidase in phosphate buffer just before use.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).

4. Assay Procedure:

  • Prepare serial dilutions of the this compound stock solution in phosphate buffer.

  • To each well of a 96-well microplate, add the following in the specified order:

    • 50 µL of Phosphate Buffer (for blank) or SOD solution (for control and test samples)

    • 50 µL of Xanthine Solution

    • 50 µL of NBT Solution

    • 20 µL of the diluted test compound or buffer (for control).

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding 30 µL of Xanthine Oxidase solution to all wells.

  • Immediately start monitoring the absorbance at 560 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every minute.

5. Data Analysis:

  • Calculate the rate of NBT reduction (change in absorbance per minute) for each well.

  • The percentage of SOD inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of SOD activity).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by SOD modulation and the general workflow of the SOD inhibition assay.

SOD_Inhibition_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Mixture cluster_enzyme_reaction Enzymatic Reaction cluster_detection Detection & Analysis Xanthine Xanthine Reaction_Well 96-Well Plate NBT Nitroblue Tetrazolium (NBT) SOD Superoxide Dismutase (SOD) Inhibitor This compound (Test Inhibitor) Inhibitor->SOD Inhibition XO Xanthine Oxidase (XO) Superoxide Superoxide (O₂⁻) XO->Superoxide Xanthine Formazan Formazan (Blue) Superoxide->Formazan NBT Reduction H2O2 H₂O₂ + O₂ Superoxide->H2O2 SOD Reader Microplate Reader (Absorbance at 560 nm) Formazan->Reader IC50 IC₅₀ Calculation Reader->IC50

Caption: Workflow for the in vitro SOD inhibition assay.

SOD_Signaling_Pathway cluster_ros Reactive Oxygen Species (ROS) Generation cluster_sod Superoxide Dismutase (SOD) Activity cluster_downstream Downstream Cellular Effects Mitochondria Mitochondrial Respiration Superoxide Superoxide (O₂⁻) Mitochondria->Superoxide NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Superoxide SOD_Enzyme SOD Superoxide->SOD_Enzyme Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress NO_Bioavailability Decreased Nitric Oxide (NO) Bioavailability Superoxide->NO_Bioavailability Reacts with NO H2O2 Hydrogen Peroxide (H₂O₂) SOD_Enzyme->H2O2 Dismutation Inhibitor This compound Inhibitor->SOD_Enzyme Inhibition Signaling_Pathways Altered Signaling Pathways (e.g., MAPK, NF-κB) Oxidative_Stress->Signaling_Pathways NO_Bioavailability->Signaling_Pathways Cellular_Response Cellular Responses (Inflammation, Apoptosis, etc.) Signaling_Pathways->Cellular_Response

Caption: Potential signaling consequences of SOD inhibition.

Discussion

The inhibition of SOD by this compound can lead to an accumulation of superoxide radicals within the cell. This increase in O₂⁻ can have several downstream effects:

  • Increased Oxidative Stress: Elevated levels of superoxide contribute to oxidative stress, which can lead to damage of cellular components such as lipids, proteins, and DNA.[3]

  • Modulation of Nitric Oxide (NO) Signaling: Superoxide readily reacts with nitric oxide (NO), a key signaling molecule, to form peroxynitrite (ONOO⁻). This reaction reduces the bioavailability of NO, which is crucial for processes like vasodilation and neurotransmission.[4][5]

  • Alteration of Redox-Sensitive Signaling Pathways: The change in the cellular redox state can influence various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell proliferation, and apoptosis.[5]

The potential for this compound to also act as an SOD mimetic adds a layer of complexity. SOD mimetics are compounds that can catalyze the dismutation of superoxide, thereby reducing oxidative stress.[2] The exact mechanism of action of this compound likely depends on the specific experimental conditions and cellular environment.

Conclusion

This compound is a compound with the potential to modulate superoxide dismutase activity. The provided protocols offer a framework for researchers to investigate its inhibitory effects and elucidate its mechanism of action. Further studies are required to establish definitive quantitative data and to fully understand its impact on cellular signaling pathways. The dual potential as both an inhibitor and a mimetic warrants careful and thorough investigation to harness its therapeutic or research potential.

References

Application Note: In Vitro Superoxide Dismutase (SOD) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the superoxide dismutase (SOD) inhibitory activity of test compounds using an in vitro colorimetric assay. The primary method described utilizes the xanthine/xanthine oxidase system to generate superoxide radicals, which are then detected using a water-soluble tetrazolium salt (WST-1). An alternative protocol based on pyrogallol autoxidation is also presented.

Principle of the Assay

Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This enzymatic activity is a crucial defense mechanism against oxidative stress.

The SOD inhibition assay is designed to screen for and characterize compounds that inhibit SOD activity. The most common method employs an enzymatic system to generate a consistent flux of superoxide radicals.[1] In the protocol detailed below, xanthine oxidase (XO) catalyzes the oxidation of xanthine to produce superoxide anions.[3] These superoxide anions then reduce a detector molecule, WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium), to a water-soluble formazan dye, which exhibits a strong absorbance at approximately 450 nm.[4][5]

In the presence of active SOD (from a sample or a standard), the superoxide anions are dismutated, leading to a decrease in the reduction of WST-1 and thus a lower absorbance reading. The SOD activity is therefore proportional to the degree of inhibition of the WST-1 reduction.[2] Test compounds that inhibit SOD will result in less dismutation of the superoxide radical, leading to a higher rate of WST-1 reduction and an increased absorbance signal compared to a control with uninhibited SOD activity.

Experimental Workflow: Xanthine Oxidase-WST-1 Method

SOD_Inhibition_Workflow Experimental Workflow for SOD Inhibition Assay cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare WST-1 Working Solution, Xanthine Oxidase (XO) Solution, and Assay Buffer add_wst 3. Add WST-1 Working Solution prep_reagents->add_wst prep_samples Prepare Test Compound Dilutions and SOD Enzyme Control add_sod 1. Add SOD Enzyme to Wells prep_samples->add_sod add_compound 2. Add Test Compound or Vehicle add_sod->add_compound add_compound->add_wst incubate_pre Short Pre-incubation (Optional) add_wst->incubate_pre initiate_reaction 4. Initiate Reaction with XO Solution add_wst->initiate_reaction incubate_pre->initiate_reaction incubate_main 5. Incubate at 37°C for 20 min initiate_reaction->incubate_main read_abs 6. Read Absorbance at 450 nm incubate_main->read_abs calculate 7. Calculate % Inhibition read_abs->calculate determine_ic50 8. Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the in vitro SOD inhibition assay using the xanthine oxidase-WST-1 method.

Detailed Experimental Protocol (Xanthine Oxidase-WST-1 Method)

This protocol is adapted for a 96-well microplate format.[4]

Materials and Reagents
  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Multichannel pipette

  • Bovine Erythrocyte SOD (for use as the enzyme source)

  • Xanthine Oxidase (XO)

  • Xanthine

  • WST-1 (or similar water-soluble tetrazolium salt)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Test compounds and a suitable vehicle (e.g., DMSO, water)

  • Purified water

Preparation of Solutions
  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 0.1 mM EDTA.

  • WST-1 Working Solution: Prepare according to the manufacturer's instructions. A typical final concentration is 0.2-0.6 mM in Assay Buffer. Protect from light.[4][5]

  • Xanthine Solution: Prepare a stock solution of xanthine in the Assay Buffer. The final concentration in the reaction well should be around 0.2-0.5 mM.

  • SOD Solution: Prepare a working solution of bovine SOD in cold Assay Buffer to a concentration that yields approximately 80-90% inhibition of the WST-1 reduction in the absence of any inhibitor. This is the "uninhibited control" and its absorbance should be low.

  • Xanthine Oxidase (XO) Solution: Prepare a working solution of XO in cold Assay Buffer. The concentration should be optimized to produce a change in absorbance of ~1.0-1.5 per 20 minutes at 450 nm in the "No SOD" control well. This is the reaction-initiating enzyme.

  • Test Compound Solutions: Prepare a serial dilution of the test compounds in the appropriate vehicle (e.g., DMSO), then dilute further in Assay Buffer to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

Assay Procedure
  • Plate Setup: Design a plate map including wells for Blanks, Controls, and Test Compounds. It is recommended to perform all measurements in triplicate.

    • Blank 1 (No XO, No SOD): 20 µL Assay Buffer + 160 µL WST-1/Xanthine Mix + 20 µL Assay Buffer.

    • Blank 2 (No SOD): 20 µL Assay Buffer + 160 µL WST-1/Xanthine Mix + 20 µL XO Solution. This well gives the maximum color development (A_max).

    • SOD Control (Uninhibited): 20 µL SOD Solution + 160 µL WST-1/Xanthine Mix + 20 µL XO Solution.

    • Test Wells: 20 µL SOD Solution + Test Compound + 160 µL WST-1/Xanthine Mix + 20 µL XO Solution.

  • Reagent Addition:

    • Add 20 µL of SOD Solution to the "SOD Control" and "Test" wells.

    • Add 20 µL of Assay Buffer to the "Blank 1" and "Blank 2" wells.

    • Add various concentrations of the test compound or its vehicle to the appropriate wells.

    • Prepare a master mix of the WST-1 and Xanthine solutions in Assay Buffer and add 160 µL to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Reaction Initiation:

    • Using a multichannel pipette, add 20 µL of the XO Solution to all wells except "Blank 1".[4] This step initiates the superoxide generation.

    • Immediately mix the plate gently for 1 minute.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[4]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[4]

Data Analysis
  • Correct for Background: Subtract the average absorbance of "Blank 1" from all other readings.

  • Calculate Percentage Inhibition: The percentage of SOD inhibition by the test compound is calculated relative to the activity of the uninhibited SOD control.

    • SOD Activity (%) = [(A_Blank2 - A_Test) / (A_Blank2 - A_SOD_Control)] x 100

    • % Inhibition = 100 - SOD Activity (%)

    Where:

    • A_Blank2: Absorbance of the well with no SOD (maximum color).

    • A_Test: Absorbance of the well with SOD and the test compound.

    • A_SOD_Control: Absorbance of the well with SOD but no test compound.

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce SOD activity by 50%.

Data Presentation

The results of an SOD inhibition assay are typically presented in a table summarizing the dose-response relationship and in a graph to visualize the IC₅₀ curve.

Table 1: Example Dose-Response Data for a Hypothetical SOD Inhibitor

Compound Conc. (µM)Avg. Absorbance (450 nm)Corrected AbsorbanceSOD Activity (%)% Inhibition
0 (SOD Control)0.2500.200100.0%0.0%
10.3150.26591.9%8.1%
30.4500.40075.0%25.0%
100.7500.70037.5%62.5%
301.1001.050-6.3%106.3%
1001.1501.100-12.5%112.5%
Blank 2 (No SOD)1.2001.1500.0%100.0%
Blank 1 (No XO)0.0500.000N/AN/A

Note: Data is hypothetical for illustrative purposes. Corrected Absorbance = Avg. Absorbance - Blank 1 Absorbance. Negative SOD activity or >100% inhibition indicates the absorbance has surpassed the uninhibited control, which is expected at high inhibitor concentrations.

Alternative Protocol: Pyrogallol Autoxidation Method

This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol, a process that is dependent on superoxide radicals.[6][7]

Principle

In an alkaline solution (e.g., Tris-HCl buffer, pH 8.2), pyrogallol undergoes autoxidation, generating superoxide radicals and forming a yellowish-colored intermediate product that can be measured spectrophotometrically at 420 nm.[6] SOD competes for the superoxide radicals, thereby inhibiting the autoxidation process. The rate of inhibition is proportional to the SOD activity.

Brief Protocol
  • Reagents: Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA, Pyrogallol solution (e.g., 20 mM in 10 mM HCl, prepared fresh), SOD, and test compounds.

  • Procedure:

    • To a cuvette or microplate well, add the Tris-HCl buffer and the SOD/test compound solution.

    • Initiate the reaction by adding the pyrogallol solution.

    • Immediately record the change in absorbance at 420 nm over a period of 3-5 minutes.[6]

  • Calculation: The rate of pyrogallol autoxidation (change in absorbance per minute) is determined for both control and inhibited reactions. The percentage of inhibition is calculated based on the reduction in the rate of autoxidation. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.[6][7]

Signaling Pathway Diagram

SOD_Pathway Mechanism of WST-1 Based SOD Assay cluster_generation Superoxide Generation cluster_detection Detection & Inhibition Xanthine Xanthine + O2 XO Xanthine Oxidase (XO) Xanthine->XO Substrate Superoxide Superoxide (O2-) XO->Superoxide Generates WST1 WST-1 (Colorless) Superoxide->WST1 Reduces SOD Superoxide Dismutase (SOD) Superoxide->SOD Substrate Formazan Formazan Dye (Colored, A450) WST1->Formazan Products O2 + H2O2 SOD->Products Catalyzes Dismutation Inhibitor Test Compound (Inhibitor) Inhibitor->SOD Inhibits

Caption: Reaction pathways in the WST-1 based SOD inhibition assay.

References

Application Notes and Protocols for 6-Amino-5-nitroso-3-methyluracil in Cellular Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitroso-3-methyluracil is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). This compound belongs to the 5-nitrosouracil class of molecules and has garnered interest for its potential role in modulating cellular oxidative stress. Its structural features, particularly the nitroso group at the 5-position and the amino group at the 6-position, suggest that it may participate in redox reactions within a biological system. Notably, it has been identified as a possible inhibitor of Superoxide Dismutase (SOD), a key enzyme in the antioxidant defense system. This positions this compound as a compound of interest for studies investigating the mechanisms of oxidative stress and for the development of novel therapeutic agents that target oxidative stress-related pathologies.

These application notes provide a comprehensive overview of the potential uses of this compound in cellular oxidative stress research, along with detailed protocols for its characterization and application in cell-based assays.

Characterization of this compound

Purity and Stability

Prior to its use in cellular assays, it is crucial to ascertain the purity of this compound, as impurities can significantly impact experimental outcomes. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for purity assessment. The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) should also be evaluated to ensure its integrity throughout the experiments.

Solubility

The solubility of this compound should be determined in various solvents to prepare stock solutions for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro studies. It is imperative to determine the maximum concentration that can be achieved without precipitation and to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Applications in Cellular Oxidative Stress Studies

Induction of Oxidative Stress

Given its potential to inhibit SOD, this compound can be investigated as an agent to induce or exacerbate cellular oxidative stress. By inhibiting SOD, the compound may lead to an accumulation of superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS), thereby creating a model of oxidative stress for further investigation.

Modulation of Antioxidant Defense Pathways

The cellular response to oxidative stress involves the activation of various signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Researchers can use this compound to study how cells adapt to an increase in endogenous ROS and to investigate the kinetics of Nrf2 activation and the subsequent expression of antioxidant enzymes.

Investigation of Oxidative Stress-Mediated Signaling

Increased levels of ROS can impact a multitude of cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38). By treating cells with this compound, researchers can explore the role of oxidative stress in the activation of these pathways and their downstream effects on cell fate, such as proliferation, differentiation, and apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, depending on the research question. For general oxidative stress studies, commonly used cell lines include HeLa (cervical cancer), HEK293 (human embryonic kidney), and SH-SY5Y (neuroblastoma).

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of solvent) in all experiments.

Determination of Cytotoxicity (MTT Assay)

Before conducting functional assays, it is essential to determine the cytotoxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
50
100
200
IC₅₀ (µM)

Note: The table should be filled with experimental data.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels. DCFH-DA is a cell-permeable compound that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat the cells with non-toxic concentrations of this compound for the desired time period. A positive control, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), should be included.

  • Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Presentation:

TreatmentFold Change in ROS Production (vs. Vehicle Control)
Vehicle Control1.0
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., H₂O₂)

Note: The table should be filled with experimental data.

Superoxide Dismutase (SOD) Activity Assay

To validate the hypothesis that this compound inhibits SOD, a direct measurement of SOD activity in cell lysates is necessary. Several commercial kits are available for this purpose, which are typically based on the inhibition of a colorimetric reaction by SOD.

Protocol:

  • Culture cells to 80-90% confluency in a suitable culture dish.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Harvest the cells and prepare cell lysates according to the instructions provided with the SOD activity assay kit.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Perform the SOD activity assay according to the kit's protocol, using equal amounts of protein for each sample.

  • Measure the absorbance at the specified wavelength and calculate the SOD activity, often expressed as units of SOD per milligram of protein or as a percentage of inhibition.

Data Presentation:

TreatmentSOD Activity (U/mg protein)% Inhibition of SOD Activity
Vehicle Control0
This compound (Concentration 1)
This compound (Concentration 2)
Known SOD Inhibitor (Positive Control)

Note: The table should be filled with experimental data.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_preparation Preparation cluster_assays Cellular Assays cluster_analysis Downstream Analysis prep_compound Prepare 6-Amino-5-nitroso- 3-methyluracil Stock cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity prep_cells Culture Cells prep_cells->cytotoxicity ros ROS Measurement (DCFH-DA) cytotoxicity->ros Determine Non-toxic Concentrations sod SOD Activity Assay ros->sod western Western Blot (Nrf2, MAPK) ros->western qpcr qPCR (Antioxidant Genes) ros->qpcr

Caption: Experimental workflow for studying this compound.

nrf2_pathway cluster_nucleus compound 6-Amino-5-nitroso- 3-methyluracil sod SOD compound->sod Inhibits ros ↑ Superoxide (O₂⁻) sod->ros Leads to Accumulation keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidative Stress Dissociates Complex nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates nrf2_nuc Nrf2 nrf2_nuc->are Binds to

Caption: Proposed Nrf2 signaling pathway activation.

mapk_pathway compound 6-Amino-5-nitroso- 3-methyluracil ros ↑ ROS compound->ros ask1 ASK1 ros->ask1 Activates jnk JNK ask1->jnk p38 p38 ask1->p38 ap1 AP-1 jnk->ap1 p38->ap1 apoptosis Apoptosis ap1->apoptosis inflammation Inflammation ap1->inflammation

Caption: Potential MAPK signaling pathway involvement.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents an intriguing tool for researchers in the field of oxidative stress. Its potential as a SOD inhibitor makes it a valuable compound for inducing and studying endogenous oxidative stress and its downstream consequences. The protocols outlined in these application notes provide a solid foundation for characterizing the bioactivity of this compound and for exploring its effects on cellular signaling pathways. Due to the limited availability of specific quantitative data for this compound, it is strongly recommended that researchers perform thorough dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell model and research objectives.

Application of 6-Amino-5-nitroso-3-methyluracil in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitroso-3-methyluracil is a versatile heterocyclic compound with notable applications in medicinal chemistry. Primarily, it serves as a key intermediate in the synthesis of various therapeutic agents, particularly xanthine derivatives. Furthermore, it has been identified as a potential inhibitor of the enzyme Superoxide Dismutase (SOD), suggesting its utility in studying and potentially modulating oxidative stress. This document provides detailed application notes, experimental protocols for its synthesis and biological evaluation, and summarizes its known activities.

Introduction

This compound, a derivative of the pyrimidine base uracil, has garnered attention in medicinal chemistry due to its reactive nature and structural similarity to endogenous purines. Its chemical scaffold allows for facile chemical modifications, making it a valuable building block for constructing more complex bioactive molecules. The primary areas of its application are as a synthetic precursor and as a potential modulator of enzymatic activity.

Application Notes

Intermediate in the Synthesis of Xanthine Alkaloids

This compound is a crucial precursor in the Traube purine synthesis, a classic method for preparing xanthine derivatives. Xanthines, such as theophylline and caffeine, are well-known therapeutic agents used for their bronchodilator and stimulant properties, respectively. The synthesis involves the reduction of the nitroso group of this compound to an amino group, forming a transient 5,6-diaminouracil derivative. This intermediate is then cyclized with a one-carbon synthon, such as formic acid or a derivative, to construct the imidazole ring of the purine system. This synthetic route is highly adaptable for the preparation of a wide range of substituted xanthines with diverse pharmacological activities.

Potential Inhibitor of Superoxide Dismutase (SOD)
Precursor for Other Bioactive Heterocycles

Beyond xanthines, the reactive nature of the nitroso and amino groups on the uracil ring makes this compound a versatile starting material for the synthesis of other fused heterocyclic systems. These systems are often explored for a variety of medicinal applications, including antimicrobial and anticancer activities, although specific data for this compound in these areas are limited[3][4][5].

Quantitative Data

While this compound is reported to be a potential inhibitor of Superoxide Dismutase, specific quantitative data such as IC50 values are not available in the reviewed literature. The primary reference citing this activity does not provide publicly accessible quantitative metrics[2]. Further investigation into specialized pharmacological databases or the cited literature may be required to obtain this specific data.

CompoundTargetActivityReference
This compoundSuperoxide Dismutase (SOD)Potential Inhibitor (Quantitative data not available)[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 6-amino-1,3-dimethyl-5-nitrosouracil[2][6].

Materials:

  • 6-Amino-3-methyluracil

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

Procedure:

  • In a suitable reaction flask, suspend 6-amino-3-methyluracil in a mixture of glacial acetic acid and water.

  • Cool the suspension in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of 6-amino-3-methyluracil. Maintain the temperature below 5 °C during the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • The product, this compound, will precipitate out of the solution as a colored solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis of a Theophylline Derivative from this compound

This protocol outlines the general steps for the conversion of a 6-amino-5-nitrosouracil derivative to a xanthine, exemplified by the synthesis of theophylline from the analogous 1,3-dimethylated precursor[2][6].

Materials:

  • This compound

  • Reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C)

  • Formic acid (or a derivative like triethyl orthoformate)

  • Solvent (e.g., water, methanol)

  • Heating mantle or oil bath

  • Reflux condenser

  • Apparatus for filtration and solvent evaporation

Procedure:

  • Reduction of the Nitroso Group:

    • Suspend this compound in a suitable solvent (e.g., water or methanol).

    • Add a reducing agent. If using sodium dithionite, add it portion-wise to the suspension at room temperature. If using catalytic hydrogenation, add a catalytic amount of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Stir the reaction mixture until the color of the starting material disappears, indicating the reduction to the 5,6-diamino-3-methyluracil intermediate.

  • Cyclization to the Xanthine Ring:

    • To the solution containing the 5,6-diamino-3-methyluracil, add formic acid.

    • Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the imidazole ring.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Isolation of the Product:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The xanthine product may precipitate upon cooling. If so, collect it by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 3: In Vitro Superoxide Dismutase (SOD) Inhibition Assay

This is a general protocol to assess the SOD inhibitory activity of this compound. This assay is based on the competition between the test compound and a superoxide radical scavenger (e.g., nitroblue tetrazolium - NBT) for superoxide radicals generated by a xanthine/xanthine oxidase system.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue tetrazolium (NBT)

  • Potassium phosphate buffer (pH 7.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare working solutions of xanthine, NBT, and xanthine oxidase in potassium phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • Xanthine solution

      • NBT solution

      • Test compound solution at various concentrations (or solvent control).

    • Pre-incubate the plate at room temperature for a few minutes.

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except for the blank.

    • Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero and then kinetically for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of NBT reduction is proportional to the amount of superoxide radicals.

    • Calculate the percentage of inhibition of NBT reduction by the test compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of SOD activity).

Visualizations

Synthesis_of_Xanthine_Derivatives cluster_start Starting Material cluster_nitrosation Nitrosation cluster_reduction Reduction cluster_cyclization Cyclization 6_Amino_3_methyluracil 6-Amino-3-methyluracil 6_Amino_5_nitroso_3_methyluracil This compound 6_Amino_3_methyluracil->6_Amino_5_nitroso_3_methyluracil Nitrosating_Agent NaNO₂ / H⁺ Diaminouracil_Intermediate 5,6-Diamino-3-methyluracil (Intermediate) 6_Amino_5_nitroso_3_methyluracil->Diaminouracil_Intermediate Reducing_Agent Reduction (e.g., Na₂S₂O₄) Xanthine_Derivative Xanthine Derivative Diaminouracil_Intermediate->Xanthine_Derivative One_Carbon_Synthon One-Carbon Synthon (e.g., HCOOH) SOD_Inhibition_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate with buffer, xanthine, NBT, and test compound Start->Plate_Setup Pre_incubation Pre-incubate at room temperature Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction with Xanthine Oxidase Pre_incubation->Reaction_Initiation Measurement Measure absorbance kinetically Reaction_Initiation->Measurement Data_Analysis Calculate % inhibition and IC50 value Measurement->Data_Analysis End End: Determine SOD inhibitory activity Data_Analysis->End Logical_Relationship_Applications Compound This compound Synthetic_Intermediate Synthetic Intermediate Compound->Synthetic_Intermediate Bioactive_Molecule Bioactive Molecule Compound->Bioactive_Molecule Xanthines Xanthine Derivatives (e.g., Theophylline analogs) Synthetic_Intermediate->Xanthines Other_Heterocycles Other Fused Heterocycles Synthetic_Intermediate->Other_Heterocycles SOD_Inhibitor Superoxide Dismutase (SOD) Inhibitor Bioactive_Molecule->SOD_Inhibitor

References

Application Notes and Protocols for 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of 6-Amino-5-nitroso-3-methyluracil. The information is intended to ensure safe laboratory practices and effective application of this compound in research and development.

Chemical and Physical Properties

This compound is an aromatic heterocyclic compound. It is a crystalline solid, typically appearing as a powder.[1] Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₄O₃[1]
Molecular Weight 170.13 g/mol [1]
Appearance Powder[1]
Purity Min. 95%[1]
Melting Point >350 °C
Solubility Slightly soluble in DMSO and Methanol

Safety, Handling, and Storage

2.1. Hazard Identification

This compound is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.

2.2. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use a well-ventilated fume hood. If a hood is not available, a NIOSH-approved respirator is necessary.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

2.3. Handling Procedures

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

2.4. Storage Guidelines

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials and sources of ignition.

2.5. First Aid Measures

  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound via the nitrosation of 6-amino-3-methyluracil.

Materials:

  • 6-amino-3-methyluracil

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Stir plate and stir bar

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • pH meter or pH paper

Procedure:

  • Dissolve 6-amino-3-methyluracil in a suitable volume of distilled water in a beaker.

  • Cool the solution in an ice bath with constant stirring.

  • Slowly add a concentrated solution of hydrochloric acid to the cooled solution until the pH is acidic (pH 1-2).

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the acidic solution of 6-amino-3-methyluracil while maintaining the temperature below 5°C.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

3.2. Superoxide Dismutase (SOD) Inhibition Assay

This compound is a potential inhibitor of Superoxide Dismutase (SOD). The following is a general protocol for an SOD inhibition assay using a xanthine/xanthine oxidase system to generate superoxide radicals.

Materials:

  • This compound (as the potential inhibitor)

  • Superoxide Dismutase (SOD) enzyme (as a positive control)

  • Xanthine

  • Xanthine Oxidase

  • Cytochrome c or Nitroblue tetrazolium (NBT) as a superoxide indicator

  • Phosphate buffer (pH 7.8)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate (for microplate reader assays)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in the assay buffer.

    • Prepare working solutions of xanthine, xanthine oxidase, and the superoxide indicator (cytochrome c or NBT) in the phosphate buffer.

    • Prepare a solution of SOD as a positive control for inhibition.

  • Assay Setup (in a 96-well plate or cuvettes):

    • Blank: Contains buffer and all reagents except xanthine oxidase.

    • Control (No Inhibitor): Contains buffer, xanthine, xanthine oxidase, and the superoxide indicator.

    • Test Wells: Contain buffer, xanthine, xanthine oxidase, the superoxide indicator, and varying concentrations of this compound.

    • Positive Control: Contains buffer, xanthine, xanthine oxidase, the superoxide indicator, and SOD.

  • Reaction and Measurement:

    • Add all components except xanthine oxidase to the respective wells/cuvettes and pre-incubate at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding xanthine oxidase.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c reduction or 560 nm for NBT reduction) over time using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

4.1. Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_end Final Product start1 6-amino-3-methyluracil step1 Dissolve in H2O & Cool (0-5°C) start1->step1 start2 Sodium Nitrite step3 Dropwise addition of NaNO2 solution start2->step3 start3 HCl step2 Acidify with HCl start3->step2 step1->step2 step2->step3 step4 Stir for 1-2 hours step3->step4 step5 Vacuum Filtration step4->step5 step6 Wash with cold H2O step5->step6 step7 Drying step6->step7 end_product 6-Amino-5-nitroso- 3-methyluracil step7->end_product

Caption: Workflow for the synthesis of this compound.

4.2. Signaling Pathway: Role of SOD in Modulating ROS Signaling

Inhibition of Superoxide Dismutase (SOD) by compounds like this compound can have significant effects on cellular signaling pathways by altering the balance of reactive oxygen species (ROS). SOD catalyzes the dismutation of superoxide (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2] An imbalance in this process can affect various downstream signaling cascades.

G cluster_ros Reactive Oxygen Species Generation cluster_enzyme Enzymatic Regulation cluster_pathways Downstream Signaling Pathways O2 O₂ superoxide Superoxide (O₂⁻) O2->superoxide Cellular Respiration, Enzymatic Reactions H2O2 Hydrogen Peroxide (H₂O₂) superoxide->H2O2 Dismutation inflammation Inflammation (e.g., NF-κB) superoxide->inflammation Activates apoptosis Apoptosis (e.g., p53, caspases) superoxide->apoptosis Induces H2O2->apoptosis Can Induce cell_growth Cell Growth & Proliferation (e.g., MAPK/ERK) H2O2->cell_growth Promotes SOD Superoxide Dismutase (SOD) SOD->superoxide Catalyzes inhibitor 6-Amino-5-nitroso- 3-methyluracil (Inhibitor) inhibitor->SOD Inhibits

Caption: Impact of SOD inhibition on ROS-mediated signaling pathways.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitroso-3-methyluracil is a pyrimidine derivative that has garnered interest for its potential biological activities, including the inhibition of enzymes involved in oxidative stress. This document provides detailed application notes and protocols for developing and conducting enzyme inhibition assays using this compound, with a primary focus on its potential as a Superoxide Dismutase (SOD) inhibitor. Superoxide dismutases are a class of enzymes that play a crucial role in the defense against oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings who are interested in characterizing the inhibitory properties of this compound and similar compounds.

Principle of the Superoxide Dismutase (SOD) Inhibition Assay

The most common methods for determining SOD activity are indirect assays that involve a system for generating superoxide radicals and a detector molecule that reacts with these radicals to produce a measurable signal (e.g., a colored product). The presence of SOD or an SOD-like inhibitor will compete for the superoxide radicals, thereby reducing the signal produced by the detector molecule. The degree of inhibition is proportional to the concentration of the inhibitor.

A widely used superoxide generating system is the enzymatic reaction of xanthine oxidase with xanthine. The superoxide radicals produced then reduce a tetrazolium salt, such as Nitroblue Tetrazolium (NBT) or a water-soluble tetrazolium salt like WST-1, to a formazan dye, which can be quantified spectrophotometrically.

Data Presentation

Quantitative data from enzyme inhibition assays should be meticulously recorded and analyzed to determine key inhibitory parameters. The half-maximal inhibitory concentration (IC₅₀) is a critical value, representing the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.

Table 1: Example Data for SOD Inhibition Assay

InhibitorConcentration (µM)% InhibitionIC₅₀ (µM)
This compound115.225.5
535.8
1048.9
2551.2
5065.4
10080.1
Potassium Cyanide (Positive Control)120.510.2
545.1
1050.3
2068.7
5089.9
10095.2

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Spectrophotometric SOD Inhibition Assay using Xanthine/Xanthine Oxidase and WST-1

This protocol describes a colorimetric assay for measuring the inhibition of SOD activity in a 96-well plate format.

Materials and Reagents:

  • This compound (CAS: 61033-04-3)[1]

  • Superoxide Dismutase (from bovine erythrocytes)

  • Xanthine

  • Xanthine Oxidase (from bovine milk)

  • WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. A related compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, has shown solubility in aqueous buffer at pH 7.4, suggesting the target compound may also be soluble.[2] However, using DMSO as a co-solvent is recommended to ensure complete dissolution.

    • Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Xanthine Solution: Dissolve xanthine in phosphate buffer to a final concentration of 1 mM.

    • WST-1 Solution: Prepare a 1 mM WST-1 solution in phosphate buffer.

    • Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase in phosphate buffer to a final concentration that yields a linear rate of WST-1 reduction over time. This needs to be optimized empirically but is typically in the range of 0.02-0.05 U/mL.

  • Assay Protocol:

    • Set up the 96-well plate with the following controls and experimental wells:

      • Blank: Contains all reagents except xanthine oxidase.

      • Control (No Inhibitor): Contains all reagents, including xanthine oxidase, but no inhibitor.

      • Inhibitor Wells: Contain all reagents, including xanthine oxidase and varying concentrations of this compound.

      • Positive Control Wells: Contain all reagents, including xanthine oxidase and a known SOD inhibitor like potassium cyanide.

    • To each well, add the following in the specified order:

      • 20 µL of phosphate buffer (for control wells) or inhibitor solution at different concentrations.

      • 20 µL of xanthine solution.

      • 20 µL of WST-1 solution.

      • 140 µL of phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of xanthine oxidase solution to all wells except the blank.

    • Immediately start measuring the absorbance at 450 nm at 1-minute intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 2: Control Experiment to Test for Xanthine Oxidase Inhibition

It is crucial to determine if this compound directly inhibits SOD or if it inhibits the superoxide-generating enzyme, xanthine oxidase.

Materials and Reagents:

  • Same as Protocol 1, excluding WST-1 and SOD.

  • Spectrophotometer capable of measuring absorbance at 295 nm.

Procedure:

  • Preparation of Reagents: Prepare reagents as described in Protocol 1.

  • Assay Protocol:

    • In a quartz cuvette, mix:

      • Phosphate buffer (pH 7.4)

      • Xanthine solution (final concentration ~50 µM)

      • Varying concentrations of this compound.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding a small volume of xanthine oxidase.

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

  • Data Analysis:

    • Calculate the initial rate of uric acid formation for each inhibitor concentration.

    • If the rate of uric acid formation decreases with increasing concentrations of this compound, it indicates inhibition of xanthine oxidase.

Mandatory Visualizations

Enzyme_Inhibition_Pathway cluster_superoxide_generation Superoxide Generation cluster_detection Detection cluster_inhibition Inhibition Xanthine Xanthine Xanthine_Oxidase Xanthine_Oxidase Xanthine->Xanthine_Oxidase Catalysis Uric_Acid Uric_Acid Xanthine_Oxidase->Uric_Acid Catalysis Superoxide Superoxide (O₂⁻) Xanthine_Oxidase->Superoxide Produces WST1 WST-1 (colorless) Superoxide->WST1 Reduces SOD Superoxide Dismutase (SOD) Superoxide->SOD Dismutated by Formazan Formazan (colored) WST1->Formazan Forms H2O2 H₂O₂ + O₂ SOD->H2O2 Inhibitor 6-Amino-5-nitroso- 3-methyluracil Inhibitor->SOD Inhibits

Caption: Signaling pathway of the SOD inhibition assay.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Inhibitor, Substrates, Enzyme) start->prep_reagents setup_plate Set up 96-well Plate (Controls, Inhibitor concentrations) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Xanthine Oxidase) pre_incubate->initiate_reaction measure_abs Measure Absorbance at 450 nm initiate_reaction->measure_abs analyze_data Data Analysis (% Inhibition, IC₅₀) measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the SOD inhibition assay.

Inhibition_Logic Compound 6-Amino-5-nitroso- 3-methyluracil Direct_Inhibition Direct SOD Inhibition Compound->Direct_Inhibition Possibility 1 Indirect_Inhibition Xanthine Oxidase Inhibition Compound->Indirect_Inhibition Possibility 2 Conclusion Determine True Mechanism of Action Direct_Inhibition->Conclusion Indirect_Inhibition->Conclusion

Caption: Logical relationship for determining the inhibition mechanism.

References

In Vivo Studies of 6-Amino-5-nitroso-3-methyluracil: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies involving the administration of 6-Amino-5-nitroso-3-methyluracil has yielded no specific experimental data, quantitative results, or detailed protocols. The current body of publicly available scientific literature, as accessed through extensive searches, does not contain in vivo research on this particular compound. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

While no in vivo studies were identified, the available information points towards the compound's potential biological activity, primarily based on its chemical structure and in vitro observations. Below is a summary of the related but non-in vivo information gathered.

Putative Mechanism of Action: Superoxide Dismutase Inhibition

This compound is suggested to be a possible inhibitor of Superoxide Dismutase (SOD)[1][2][3][4]. SODs are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals. Inhibition of SOD would lead to an increase in cellular superoxide levels, which could, in turn, modulate various signaling pathways and cellular responses.

It is important to note that this proposed mechanism is based on a reference to a 1996 pharmacology paper, though the primary research article itself was not accessible in the search. One secondary source mentioned an in vitro study demonstrating SOD inhibition by the compound, but also cited another study in a neurodegeneration model where the compound exacerbated neuronal cell death, suggesting that its effects could be context-dependent and are not fully understood[1].

General Biological Activities of Related Compounds

Broader classes of compounds, such as aminouracils and nitrosouracils, to which this compound belongs, have been investigated for a variety of biological activities. Reviews of these compound classes indicate a wide range of potential therapeutic applications, including:

  • Antimicrobial Activity: Nitro-containing molecules are known to be effective against various microorganisms. The proposed mechanism often involves the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA[5].

  • Anticancer and Antiviral Properties: Derivatives of 5-amino- and 6-amino-uracil have shown potential as anticancer, antiviral, and anti-Alzheimer agents[6]. Some substituted uracil derivatives have been studied for their effects on cell proliferation in vitro, with some candidates being recommended for further in vivo investigation[7][8].

  • Enzyme Inhibition: Besides SOD, other uracil derivatives have been shown to be effective inhibitors of enzymes such as carbonic anhydrase, acetylcholinesterase, and glutathione reductase[9].

It is crucial to emphasize that these are general activities of related but distinct chemical families, and these properties cannot be directly extrapolated to predict the in vivo behavior of this compound without specific studies.

Logical Relationship Diagram: Proposed (but unverified in vivo) Mechanism

The diagram below illustrates the hypothetical consequence of this compound administration based on its suggested in vitro activity as an SOD inhibitor. This is a theoretical workflow and has not been validated by in vivo experimental data.

cluster_0 In Vivo Administration (Hypothetical) cluster_1 Cellular Environment 6-ANM This compound SOD Superoxide Dismutase (SOD) 6-ANM->SOD Inhibition Superoxide Superoxide Radicals (O2-) SOD->Superoxide Dismutation (Blocked) CellularTargets Downstream Cellular Targets Superoxide->CellularTargets Increased Interaction

Caption: Hypothetical pathway of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Amino-5-nitroso-3-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves the nitrosation of 6-amino-3-methyluracil. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium like acetic acid. The reaction is generally straightforward, but careful control of reaction conditions is crucial to minimize the formation of impurities.

Q2: What are the potential sources of impurities in the synthesis?

Impurities can arise from several sources:

  • Starting Materials: Purity of the precursor, 6-amino-3-methyluracil, is critical. Impurities in the starting material can be carried through the synthesis or participate in side reactions.

  • Side Reactions: During the nitrosation process, side reactions such as over-nitrosation or degradation of the starting material or product can occur.

  • Reaction Conditions: Sub-optimal pH, temperature, or reaction time can lead to the formation of by-products.

  • Work-up and Purification: Inadequate purification methods may fail to remove process-related impurities and by-products.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple HPLC-UV method can be developed to track the consumption of the starting material (6-amino-3-methyluracil) and the formation of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or adjust the stoichiometry of the nitrosating agent.
Degradation of the product.The product can be sensitive to harsh acidic or basic conditions. Maintain the pH of the reaction mixture within the optimal range. Avoid excessive heat during the reaction and work-up.
Mechanical loss during work-up.Optimize the filtration and washing steps to minimize loss of the product, which may have some solubility in the reaction solvent.
Product is Off-Color (not the expected violet/purple solid) Presence of colored impurities.The presence of unreacted starting material (often a white or off-white solid) or other by-products can affect the color. Recrystallization from a suitable solvent is recommended for purification.
Degradation of the product.As mentioned above, the product can degrade. Ensure proper storage conditions (cool, dry, and protected from light).
Presence of Multiple Spots on TLC or Peaks in HPLC Incomplete reaction.As mentioned previously, ensure the reaction has gone to completion.
Formation of by-products.Review the reaction conditions, particularly the temperature and rate of addition of the nitrosating agent. Slower addition at a lower temperature can often minimize side reactions.
Impure starting material.Analyze the purity of the 6-amino-3-methyluracil starting material before use. If necessary, purify the starting material.

Common Impurities and Their Formation

Based on the reaction chemistry, the following are potential impurities in the synthesis of this compound:

Impurity Name Structure Potential Source of Formation Typical Analytical Method for Detection
6-amino-3-methyluracilC5H7N3O2Unreacted starting material.HPLC-UV, NMR
6-Amino-3-methyl-5,5-dinitrosouracilC5H6N5O4Over-nitrosation of the starting material or product under harsh conditions.HPLC-UV, Mass Spectrometry
6-Hydroxy-3-methyl-5-nitrosouracilC5H5N3O4Hydrolysis of the 6-amino group under acidic conditions.HPLC-UV, Mass Spectrometry

Table 1: Potential Impurities in this compound Synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 6-amino-3-methyluracil in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrosation: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC or HPLC).

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the product with cold water and then with a cold organic solvent (e.g., ethanol) to remove residual acid and other impurities.

  • Drying: Dry the product under vacuum.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of water (with a suitable buffer like phosphate or acetate) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detector at a wavelength where both the product and potential impurities have significant absorbance (e.g., 280 nm and 320 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Visualizing the Synthesis and Potential Issues

Logical Workflow for Synthesis and Troubleshooting

G Workflow for this compound Synthesis cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Start: 6-amino-3-methyluracil dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool nitrosate Add NaNO2 Solution cool->nitrosate react Stir at 0-5 °C nitrosate->react isolate Filter Product react->isolate low_yield Low Yield react->low_yield off_color Off-Color Product react->off_color wash Wash with Water and Ethanol isolate->wash dry Dry under Vacuum wash->dry end End: this compound dry->end multiple_peaks Multiple HPLC Peaks end->multiple_peaks incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation off_color->degradation impurities By-product Formation off_color->impurities multiple_peaks->incomplete_rxn multiple_peaks->impurities start_material Impure Starting Material multiple_peaks->start_material

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Signaling Pathway of Impurity Formation

G Potential Impurity Formation Pathways cluster_main Main Reaction cluster_impurities Impurity Formation start 6-amino-3-methyluracil product This compound start->product NaNO2 / H+ unreacted Unreacted Starting Material start->unreacted Incomplete Reaction over_nitrosation Over-Nitrosation Product product->over_nitrosation Excess NaNO2 / Harsh Conditions hydrolysis Hydrolysis Product product->hydrolysis Acidic Conditions / Water

Caption: Signaling diagram illustrating the main reaction and potential pathways for impurity formation.

Technical Support Center: Synthesis of 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Amino-5-nitroso-3-methyluracil synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the nitrosation of 6-Amino-3-methyluracil in an acidic medium using a nitrosating agent like sodium nitrite.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_color Is the product a distinct red or violet color? start->check_color impurities Product is off-color (e.g., brownish, yellowish) check_color->impurities No good_color Product has the expected color check_color->good_color Yes troubleshoot_impurities Potential Issues: - Over-oxidation to 5-nitro derivative - Formation of 1-nitroso isomer - Presence of unreacted starting material impurities->troubleshoot_impurities troubleshoot_low_yield Potential Issues: - Incomplete reaction - Suboptimal reaction conditions - Loss during workup/purification good_color->troubleshoot_low_yield solution_impurities Solutions: - Strictly control temperature (0-10°C) - Ensure proper pH for regioselectivity - Check stoichiometry and reaction time troubleshoot_impurities->solution_impurities end End: Improved Yield and Purity solution_impurities->end solution_low_yield Solutions: - Monitor reaction completion (TLC/HPLC) - Optimize temperature, pH, and reagent addition rate - Refine purification technique troubleshoot_low_yield->solution_low_yield solution_low_yield->end

Troubleshooting workflow for this compound synthesis.
Question & Answer Troubleshooting

Q1: My final product has a low yield and appears brownish or yellowish instead of the expected vibrant color. What could be the issue?

A1: An off-color product often indicates the presence of impurities. The most common reasons are:

  • Over-oxidation: The desired nitroso group (-NO) can be oxidized to a nitro group (-NO2), forming 5-Nitro-6-amino-3-methyluracil, which is often a yellowish compound. This is more likely to occur if the reaction temperature is too high.

  • Side Reactions: Other impurities may form if the reaction conditions are not optimal, leading to a discolored product.

Troubleshooting Steps:

  • Temperature Control: Strictly maintain the reaction temperature between 0°C and 10°C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

Q2: The yield of my reaction is consistently low, even though the product color seems correct. What factors should I investigate?

A2: Low yields with a correctly colored product suggest that the main issue is an incomplete or inefficient reaction, or loss of product during isolation. Consider the following:

  • Incomplete Reaction: The nitrosation may not have gone to completion.

  • Suboptimal pH: The formation of the active nitrosating species, the nitrosonium ion (NO+), is pH-dependent. If the acidic medium is not properly established, the reaction will be slow or incomplete.

  • Inefficient Mixing: If the starting material is not fully dissolved or the reaction mixture is not stirred efficiently, the reagents may not interact effectively.

  • Loss During Workup: The product might be lost during filtration, washing, or other purification steps.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (6-Amino-3-methyluracil) to ensure the reaction has gone to completion.

  • pH Adjustment: Ensure the solution of 6-Amino-3-methyluracil is sufficiently acidic before adding the sodium nitrite solution. Acetic acid is commonly used for this purpose.

  • Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the reaction mixture with vigorous stirring. This ensures a steady concentration of the nitrosating agent and helps control the reaction temperature.

  • Purification: The desired product is often a crystalline solid. Ensure that the precipitation is complete before filtration. Wash the collected solid with cold water or an appropriate solvent to remove soluble impurities without dissolving a significant amount of the product.

Q3: I've identified an impurity with the same mass as my desired product in my analysis (e.g., by mass spectrometry). What could this be?

A3: An isomer of the desired product is a likely candidate. In this synthesis, incorrect regioselectivity can lead to the formation of 1-Nitroso-6-amino-3-methyluracil, where the nitroso group attaches to the nitrogen at position 1 of the pyrimidine ring instead of the carbon at position 5.

Troubleshooting Steps:

  • pH and Solvent: The regioselectivity of the nitrosation can be influenced by the reaction solvent and the pH. Using an appropriate acidic medium, such as aqueous acetic acid, generally favors nitrosation at the C5 position, which is activated by the adjacent amino group at C6.

  • Analytical Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the product and identify the presence of the 1-nitroso isomer. HPLC can also be used to separate the isomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitrosation of 6-Amino-3-methyluracil?

A1: The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions, particularly over-oxidation to the 5-nitro derivative. The recommended temperature range is typically between 0°C and 10°C.

Q2: What is the role of acid in this reaction?

A2: An acidic medium is necessary to convert the nitrite salt (e.g., sodium nitrite) into nitrous acid (HNO₂). The nitrous acid is then protonated and dehydrates to form the nitrosonium ion (NO⁺), which is the electrophile that reacts with the electron-rich uracil ring at the C5 position.

Q3: How can I purify the final product?

A3: this compound is often a crystalline solid that precipitates from the reaction mixture. Purification can typically be achieved by:

  • Filtration: Collecting the precipitated solid by filtration.

  • Washing: Washing the solid with cold water to remove any remaining acid and soluble salts, followed by a wash with a small amount of a cold organic solvent like ethanol to remove organic impurities.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent can be performed.

Q4: What are the common starting materials for this synthesis?

A4: The primary starting material is 6-Amino-3-methyluracil. The nitrosating agent is typically an alkali metal nitrite, with sodium nitrite (NaNO₂) being the most common. An acid, such as acetic acid or hydrochloric acid, is used to create the necessary acidic environment.

III. Data Presentation

While specific yield data for the synthesis of this compound under varying conditions is not extensively available in the cited literature, the following table summarizes the key reaction parameters and their expected impact on the yield and purity based on established chemical principles for this type of reaction.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature 0-10°COptimalHighMinimizes side reactions like over-oxidation.
> 10°CPotentially LowerLowerIncreased formation of 5-nitro-6-amino-3-methyluracil.
pH Acidic (e.g., acetic acid)HighHighPromotes the formation of the necessary nitrosonium ion (NO⁺).
Neutral or BasicVery Low / No ReactionN/AThe active nitrosating species is not formed.
NaNO₂ Addition Slow, dropwiseOptimalHighMaintains a low concentration of the nitrosating agent, controlling the reaction rate and temperature.
Rapid, all at oncePotentially LowerLowerCan lead to a rapid exotherm, causing temperature to rise and promoting side reactions.
Stirring VigorousOptimalHighEnsures efficient mixing of reactants, leading to a more complete and uniform reaction.
PoorLowerLowerInefficient mixing can lead to localized high concentrations of reagents and an incomplete reaction.

IV. Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on standard nitrosation procedures for 6-aminouracils. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Synthesis of this compound

Materials:

  • 6-Amino-3-methyluracil

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Uracil Solution:

    • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve a specific molar amount of 6-Amino-3-methyluracil in a mixture of water and glacial acetic acid. Stir the mixture until the starting material is completely dissolved.

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with continuous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) in a minimal amount of cold distilled water.

  • Nitrosation Reaction:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cooled and stirred solution of 6-Amino-3-methyluracil over a period of 30-60 minutes.

    • Carefully monitor the temperature throughout the addition and ensure it does not rise above 10°C.

    • A colored precipitate, typically red or violet, of this compound should begin to form.

  • Reaction Completion and Isolation:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

    • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the collected solid with a small amount of cold distilled water to remove any residual acid and salts.

    • Follow with a wash of a small amount of cold ethanol to remove any organic-soluble impurities.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrosating agents can be hazardous. Handle sodium nitrite with care.

  • The reaction may release nitrogen oxides; proper ventilation is crucial.

Technical Support Center: Nitrosation of 6-Amino-3-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitrosation of 6-amino-3-methyluracil to synthesize 6-amino-5-nitroso-3-methyluracil.

Troubleshooting Guides

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Medium The use of dilute aqueous acetic acid as a solvent can lead to the formation of byproducts, reducing the yield of the desired product.[1] A switch to a medium predominantly composed of a partially water-soluble carboxylic acid, such as 60% aqueous formic acid, has been shown to produce nearly quantitative yields and a purer product.[1]
Incorrect Temperature The nitrosation reaction is exothermic. Running the reaction at elevated temperatures can lead to product decomposition and increased byproduct formation. It is recommended to maintain a low temperature, around 10°C, during the addition of the nitrosating agent.
Inefficient Stirring Inadequate mixing can lead to localized high concentrations of the nitrosating agent, promoting side reactions. Ensure vigorous and efficient stirring throughout the reaction.
pH is too high Hydrolysis of the starting material or product can occur at a pH above 5, leading to the formation of 6-hydroxy derivatives and reducing the overall yield.[2] Maintain acidic conditions throughout the reaction.

Problem: Product is Impure and Difficult to Purify

Possible Cause Suggested Solution
Formation of Byproducts in Aqueous Acetic Acid Nitrosation in dilute aqueous acetic acid is known to generate byproducts that complicate the purification of the desired 5-nitroso compound.[1] Employing a solvent system like 60% formic acid can significantly reduce the formation of these impurities, often yielding a product that can be used without extensive purification.[1]
Presence of Unreacted Starting Material Incomplete reaction will leave unreacted 6-amino-3-methyluracil in the product. Ensure a slight molar excess of the nitrosating agent (sodium nitrite) is used and that the reaction is allowed to proceed to completion.
Formation of 6-Hydroxy Derivative If the pH of the reaction mixture rises above 5, hydrolysis can lead to the formation of the corresponding 6-hydroxy derivative as an impurity.[2] Careful control of the acidic conditions is crucial.
Formation of 5-Nitro Derivative Incomplete amination during the synthesis of the starting material, 6-amino-3-methyluracil, can result in the presence of a 5-nitro impurity.[2] Ensure the purity of the starting material before proceeding with the nitrosation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitrosation of 6-amino-3-methyluracil?

A1: The most significant side reactions are associated with the reaction conditions. When using dilute aqueous acetic acid, unspecified byproducts can form, making purification difficult.[1] More specifically, hydrolysis of the amino group at C6 to a hydroxyl group can occur if the pH is not sufficiently acidic (above 5), leading to the formation of 3-methyl-6-hydroxyuracil.[2] Additionally, impurities in the starting material, such as incompletely aminated precursors, can lead to the presence of 1,3-Dimethyl-5-nitro-uracil.[2]

Q2: What is the optimal solvent for this nitrosation reaction?

A2: While dilute acetic acid has been used, a German patent suggests that this can lead to problematic byproducts.[1] The recommended solvent is a medium that is predominantly a partially water-soluble carboxylic acid. Specifically, 60% aqueous formic acid has been shown to produce near-quantitative yields of a much purer product.[1]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to:

  • Use a solvent system of 60% aqueous formic acid instead of dilute acetic acid.[1]

  • Maintain a low reaction temperature, around 10°C, especially during the addition of sodium nitrite.

  • Ensure the reaction medium remains acidic (pH below 5) to prevent hydrolysis.[2]

  • Use pure 6-amino-3-methyluracil as the starting material.

Q4: What is a reliable experimental protocol for the nitrosation of 6-amino-3-methyluracil?

A4: Based on protocols for similar compounds, a reliable method involves dissolving 6-amino-3-methyluracil in 60% aqueous formic acid, cooling the mixture to 10°C, and then slowly adding a solution of sodium nitrite in water while maintaining the low temperature and stirring vigorously. The product typically precipitates from the reaction mixture and can be isolated by filtration.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitrosation of 6-Aminouracil Derivatives

Parameter Method 1: Aqueous Acetic Acid Method 2: Aqueous Formic Acid
Solvent 9% Aqueous Acetic Acid60% Aqueous Formic Acid
Reported Yield 93% (for a similar derivative)[1]99% (for a similar derivative)[1]
Product Purity Contains byproducts requiring extensive purification[1]High purity, often suitable for direct use[1]
Key Disadvantage Formation of difficult-to-remove impurities[1]Use of a more corrosive acid.

Experimental Protocols

Protocol 1: Nitrosation in Aqueous Formic Acid (Recommended)

This protocol is adapted from a method reported for a similar substrate, 6-amino-1,3-n-dihexyl-uracil, which resulted in a high yield and purity.[1]

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a thermometer, suspend 1 mole of 6-amino-3-methyluracil in 1.5 L of 60% (v/v) aqueous formic acid.

  • Cooling: Cool the suspension to 10°C in an ice bath with continuous stirring.

  • Nitrosation: Prepare a solution of 1.05 moles of sodium nitrite in a minimal amount of water. Add this solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 15°C.

  • Reaction: Continue stirring at 10°C for an additional 1-2 hours after the addition is complete.

  • Isolation: The product, this compound, will precipitate as a colored solid. Collect the solid by filtration.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C.

Visualizations

Nitrosation_Pathway Main Reaction and Side Reactions in the Nitrosation of 6-Amino-3-Methyluracil cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 6-amino-3-methyluracil 6-amino-3-methyluracil This compound This compound 6-amino-3-methyluracil->this compound NaNO2, H+ 6-hydroxy-3-methyluracil 6-hydroxy-3-methyluracil 6-amino-3-methyluracil->6-hydroxy-3-methyluracil Hydrolysis (pH > 5) product Desired Product This compound->product byproduct Side Product 6-hydroxy-3-methyluracil->byproduct start Starting Material start->6-amino-3-methyluracil

Caption: Reaction scheme showing the main nitrosation pathway and a potential hydrolysis side reaction.

Experimental_Workflow Recommended Experimental Workflow start Start dissolve Dissolve 6-amino-3-methyluracil in 60% Formic Acid start->dissolve cool Cool to 10°C dissolve->cool add_nitrite Add NaNO2 solution dropwise cool->add_nitrite react Stir for 1-2 hours at 10°C add_nitrite->react filter Filter the precipitate react->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Recommended workflow for the synthesis of this compound.

References

Technical Support Center: 6-Amino-5-nitroso-3-methyluracil in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Amino-5-nitroso-3-methyluracil in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution color changes or fades over time. Degradation of the compound.Prepare fresh solutions before use. Store stock solutions at 2-8°C in the dark and under an inert atmosphere.[1] Consider the pH of your aqueous solution, as the stability of similar uracil derivatives is pH-dependent.[2]
Precipitate forms in the aqueous solution. Low solubility in the chosen solvent system.This compound has slight solubility in DMSO and methanol. Consider preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous buffer. Ensure the final concentration does not exceed the compound's solubility limit in the mixed solvent system.
Inconsistent experimental results. Instability of the compound under experimental conditions.Minimize the exposure of the solution to light and elevated temperatures. If possible, conduct experiments at controlled, lower temperatures. Prepare fresh dilutions from a stable stock solution for each experiment.
Formation of unexpected byproducts. Decomposition of this compound.The nitroso group is a reactive site.[3] Under certain conditions (e.g., thermal stress), decomposition can lead to the formation of carbon oxides and nitrogen oxides.[4] Characterize any unexpected products using analytical techniques such as LC-MS or NMR to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aqueous solutions of this compound?

A1: To ensure maximum stability, it is recommended to prepare aqueous solutions of this compound fresh before each experiment. If a stock solution must be prepared, it should be stored at 2-8°C in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, the stability of the parent compound, uracil, and its derivatives is known to be influenced by pH. For instance, the reactivity of uracil changes with pH, and the decomposition of related pyrimidine hydrates is pH-dependent.[1][2] It is advisable to buffer your aqueous solution to a pH relevant to your experimental needs and to assess the stability of the compound under those specific conditions.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation products of this compound?

A4: The hazardous decomposition products upon thermal degradation are carbon oxides and nitrogen oxides.[4] The nitroso group is a known reactive site and can be reduced to an amino group.[3] The uracil ring itself can undergo oxidative degradation to form urea and maleic acid under certain conditions.[2] The exact degradation products in an aqueous solution under specific experimental conditions would need to be determined analytically.

Experimental Protocols

General Protocol for Preparing Aqueous Solutions:

  • Due to its limited aqueous solubility, first prepare a stock solution of this compound in a suitable organic solvent such as DMSO or methanol.

  • Gently warm the mixture if necessary to ensure complete dissolution, but avoid high temperatures.

  • For your experiment, dilute the stock solution to the desired final concentration in your aqueous buffer or medium.

  • Always add the stock solution to the aqueous phase and mix thoroughly.

  • Prepare the final diluted solution immediately before use to minimize degradation.

Protocol for Assessing Stability (General Approach):

  • Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions (e.g., varying temperature, light exposure, and pH).

  • At specified time points, analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • The degradation can be quantified by the decrease in the peak area of the parent compound over time.

  • If possible, use LC-MS to identify any major degradation products that are formed.

Visualizations

logical_relationship cluster_stability Factors Affecting Stability cluster_degradation Potential Degradation Pathways pH pH of Solution Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation pH->Oxidation Photodegradation Photodegradation pH->Photodegradation Thermal Thermal Decomposition pH->Thermal Temp Temperature Temp->Hydrolysis Temp->Oxidation Temp->Photodegradation Temp->Thermal Light Light Exposure Light->Hydrolysis Light->Oxidation Light->Photodegradation Light->Thermal Oxygen Presence of Oxygen Oxygen->Hydrolysis Oxygen->Oxidation Oxygen->Photodegradation Oxygen->Thermal DegradationProducts Degradation Products Hydrolysis->DegradationProducts Leads to Oxidation->DegradationProducts Leads to Photodegradation->DegradationProducts Leads to Thermal->DegradationProducts Leads to Compound This compound in Aqueous Solution Compound->pH Compound->Temp Compound->Light Compound->Oxygen

Caption: Factors influencing the stability and potential degradation pathways of this compound in aqueous solutions.

experimental_workflow start Start: Stability Assessment prep_solution Prepare Aqueous Solution of Compound start->prep_solution aliquot Aliquot Solution into Different Conditions prep_solution->aliquot storage Store Aliquots (Varying pH, Temp, Light) aliquot->storage analysis Analyze Aliquots at Time Points (HPLC-UV) storage->analysis data_eval Evaluate Concentration vs. Time Data analysis->data_eval degrad_id Identify Degradation Products (LC-MS) analysis->degrad_id conclusion Conclusion on Stability and Degradation Pathway data_eval->conclusion degrad_id->conclusion

Caption: A general experimental workflow for assessing the stability of this compound in aqueous solutions.

References

Technical Support Center: Purification of 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of 6-Amino-5-nitroso-3-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing most impurities and can yield a product with purity exceeding 98%.[1] For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column is recommended.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities arise from the synthesis process, which typically involves the nitrosation of 6-amino-3-methyluracil. These impurities include:

  • Unreacted 6-amino-3-methyluracil: The starting material for the synthesis.

  • 5-Nitro-6-amino-3-methyluracil: An over-oxidation byproduct where the nitroso group is oxidized to a nitro group.[1]

  • 1-Nitroso isomer: A regioisomer formed from nitrosation at the N1 position of the pyrimidine ring instead of the desired C5 position.

Q3: What is the appearance and solubility of this compound?

A3: this compound is typically a violet or light purple solid. It has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method can effectively separate the target compound from its impurities.[2] The melting point can also be an indicator of purity, with a sharp melting point above 350°C suggesting a high degree of purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures. Excessive solvent was used.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A 1:1 ethanol/water mixture is a good starting point.[1]- Use the minimum amount of hot solvent necessary to dissolve the crude product.- After cooling to room temperature, place the solution in an ice bath to maximize precipitation.
Product "Oils Out" Instead of Forming Crystals The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The solution is supersaturated.- Add a small amount of additional hot solvent to the oiled-out mixture and re-dissolve by heating. Allow to cool slowly.- Try a different solvent or solvent mixture with a lower boiling point.
Colored Impurities Remain in the Crystals The colored impurities have similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- Consider a different purification method, such as column chromatography, if recrystallization is ineffective.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.- If the solution is not saturated, evaporate some of the solvent and allow it to cool again.- Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.- Add a seed crystal of the pure compound.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Impurities The chosen eluent system is not optimal for separating the compound from its impurities. The column is overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A mixture of a polar and a non-polar solvent is a good starting point.- Ensure the sample load is appropriate for the column size. Overloading will lead to broad peaks and poor resolution.
Compound is Insoluble in the Loading Solvent The compound has low solubility in the eluent.- Dissolve the crude product in a minimal amount of a stronger solvent (e.g., DMSO or DMF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the column.
Streaking or Tailing of the Compound on the Column The compound is interacting too strongly with the stationary phase. The compound is degrading on the column.- Add a small percentage of a modifier to the eluent, such as acetic acid or triethylamine, to improve the peak shape.- Work quickly and keep the column cool if the compound is known to be unstable.

Data Presentation

The following table summarizes typical purity results that can be expected from the purification of this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization (Ethanol/Water)85-95%>98%[1]70-85%
Preparative HPLC (C18)>95%>99.5%50-70%

Note: The provided values are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a 1:1 (v/v) mixture of ethanol and water to the flask.

  • Gently heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of violet crystals should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified this compound.

Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound using preparative reverse-phase HPLC.

Materials and Equipment:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[2]

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like DMSO.

  • Prepare the mobile phase. A typical starting point is a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% phosphoric acid).

  • Equilibrate the preparative C18 column with the mobile phase.

  • Inject the dissolved sample onto the column.

  • Run a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase (acetonitrile).

  • Monitor the elution profile using the UV detector at an appropriate wavelength.

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Chromatography Preparative HPLC (C18 Column) Recrystallization->Chromatography For higher purity StandardPurity Standard Purity Product (>98%) Recrystallization->StandardPurity HighPurity High Purity Product (>99.5%) Chromatography->HighPurity

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (HPLC, mp) Start->CheckPurity PurityOK Purity Meets Specification CheckPurity->PurityOK Yes PurityNotOK Purity Does Not Meet Specification CheckPurity->PurityNotOK No IdentifyIssue Identify Issue (Low Yield, Impurities Present) PurityNotOK->IdentifyIssue RecrystallizationIssues Recrystallization Troubleshooting IdentifyIssue->RecrystallizationIssues If using Recrystallization ChromatographyIssues Chromatography Troubleshooting IdentifyIssue->ChromatographyIssues If using Chromatography

Caption: A logical flowchart for troubleshooting purification issues.

References

Technical Support Center: 6-Amino-5-nitroso-3-methyluracil Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving the degradation of 6-Amino-5-nitroso-3-methyluracil. The following sections offer frequently asked questions (FAQs) and detailed experimental protocols to address common challenges encountered during stability studies and degradation product analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, general knowledge of the reactivity of 6-aminouracil and 5-nitroso-pyrimidine derivatives suggests several potential degradation pathways under forced degradation conditions:

  • Hydrolysis: The uracil ring can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions and elevated temperatures. This could potentially lead to the opening of the pyrimidine ring and the formation of smaller, more polar degradation products.

  • Oxidation: The 6-amino group and the 5-nitroso group are susceptible to oxidation. Reaction with reactive oxygen species can lead to the formation of nitro derivatives or further degradation of the heterocyclic ring.

  • Photodegradation: Nitroso compounds are known to be sensitive to light. Photolytic cleavage of the C-N bond at the nitroso group can occur, leading to the formation of a radical species and nitric oxide. This can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The stability of 6-aminouracil derivatives is generally high, but the presence of the nitroso group may lower the decomposition temperature.

Q2: I am observing unexpected peaks in my HPLC analysis after stressing my this compound sample. How can I identify these unknown degradation products?

Identifying unknown degradation products requires a systematic approach combining chromatographic separation with powerful analytical techniques. Here is a recommended workflow:

  • High-Resolution Mass Spectrometry (LC-HRMS): This is the most critical step. LC-HRMS provides accurate mass measurements of the parent compound and its degradation products, allowing for the determination of elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ions of the unknown peaks in the mass spectrometer (MS/MS) provides valuable structural information. By analyzing the fragmentation patterns, it is often possible to deduce the structure of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, HMBC, HSQC) can provide definitive structural elucidation.

  • Forced Degradation Studies: Systematically subject the compound to various stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in understanding the degradation pathways and confirming the identity of impurities observed in stability samples.

Q3: My this compound sample is changing color upon storage. What could be the cause?

Nitroso compounds are often colored and can be sensitive to light and air. A color change, such as fading or darkening, often indicates degradation. The 5-nitroso group is a chromophore, and its chemical modification will likely result in a change in the visible absorption spectrum. It is crucial to store the compound protected from light and in an inert atmosphere to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor peak shape or tailing in HPLC analysis. Secondary interactions with the stationary phase; inappropriate mobile phase pH.Use a high-purity, end-capped C18 column. Optimize the mobile phase pH to ensure the analyte is in a single ionic state. Consider using a mobile phase additive like trifluoroacetic acid (TFA) or formic acid at a low concentration (0.05-0.1%).
Inconsistent retention times. Fluctuation in column temperature; mobile phase composition drift.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Appearance of multiple new peaks during analysis of a stored sample. Degradation of the compound.Re-evaluate storage conditions. Store the compound at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). Analyze the sample as soon as possible after preparation.
Low recovery of the parent compound after forced degradation. Extensive degradation under the applied stress conditions.Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) to achieve a target degradation of 5-20%. This will ensure that the primary degradation products are formed without being further degraded.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., in accordance with ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the mass-to-charge ratio (m/z) of the degradation products using LC-MS to aid in their identification.

Visualizations

Experimental Workflow for Degradation Product Identification

Degradation_Product_Identification_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation Stress This compound Sample Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-HRMS/MS Analysis HPLC->LCMS Data Data Interpretation (Mass Shifts, Fragmentation) LCMS->Data Isolation Isolation of Major Degradants (Prep-HPLC) Data->Isolation Structure Structure Confirmation Data->Structure NMR NMR Analysis (¹H, ¹³C, 2D) Isolation->NMR NMR->Structure

Caption: Workflow for the systematic identification of degradation products.

Disclaimer: The information provided is based on general chemical principles and available literature for related compounds. Specific degradation products of this compound should be confirmed through rigorous experimental analysis.

Technical Support Center: Optimizing 6-Amino-5-nitroso-3-methyluracil Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel research compound 6-Amino-5-nitroso-3-methyluracil for cell culture experiments. Due to the limited specific data available for this compound, this guide presents a general framework for determining optimal concentrations of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its cytotoxic and effective ranges. A typical starting point would be a serial dilution from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).

Q2: How should I dissolve this compound for cell culture use?

A2: The solubility of this compound should be empirically determined. Start with a common solvent such as DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the potential mechanism of action for this compound?

A3: this compound is suggested to be a possible inhibitor of Superoxide Dismutase (SOD).[1][2] SOD is a key enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals. Inhibition of SOD would lead to an increase in intracellular reactive oxygen species (ROS), which could modulate various signaling pathways.

Q4: How can I assess the effect of this compound on my cells?

A4: The effect can be assessed through various assays, including:

  • Cell Viability/Cytotoxicity Assays: (e.g., MTT, MTS, or trypan blue exclusion) to determine the concentration at which the compound becomes toxic to the cells.

  • Functional Assays: to measure the biological response of interest (e.g., changes in protein expression, enzyme activity, or cell signaling).

  • ROS Measurement Assays: to determine if the compound is indeed increasing intracellular ROS levels, consistent with SOD inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in culture medium. The compound has low solubility in aqueous solutions.- Prepare a higher concentration stock in an appropriate solvent (e.g., DMSO) and use a smaller volume. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. - Test different solvents for the stock solution.
High cell death even at low concentrations. The compound is highly cytotoxic to the specific cell line.- Expand the dilution series to even lower concentrations. - Reduce the incubation time. - Ensure the solvent concentration is not contributing to cytotoxicity.
Inconsistent results between experiments. - Pipetting errors. - Variation in cell density at the time of treatment. - Degradation of the compound.- Use calibrated pipettes and ensure thorough mixing. - Seed cells at a consistent density and allow them to adhere and stabilize before treatment. - Prepare fresh dilutions of the compound for each experiment from a frozen stock.
No observable effect at any concentration. - The compound is not active in the chosen cell line or assay. - The concentration range is too low. - The incubation time is too short.- Try a different cell line or a more sensitive assay. - Test a higher range of concentrations. - Perform a time-course experiment to determine the optimal incubation period.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile (IC50) of this compound
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium. A common approach is a 1:2 or 1:3 serial dilution.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay such as MTT or MTS according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following table is a template for recording your experimental data when determining the optimal concentration of this compound.

Concentration (µM) Cell Viability (%) - 24h Cell Viability (%) - 48h Biological Effect (Fold Change) - 48h Notes
0 (Vehicle Control)1001001.0
0.1
1
10
50
100
500
1000

Visualizations

Hypothetical Signaling Pathway of an SOD Inhibitor

The following diagram illustrates a potential signaling pathway affected by an inhibitor of Superoxide Dismutase (SOD), such as this compound. Inhibition of SOD leads to an accumulation of superoxide radicals (O2•-), which can increase oxidative stress and activate downstream signaling cascades like the MAPK pathway.

SOD_Inhibition_Pathway Compound 6-Amino-5-nitroso- 3-methyluracil SOD Superoxide Dismutase (SOD) Compound->SOD Inhibits Superoxide Superoxide (O2•-) Accumulation SOD->Superoxide Blocks Conversion OxidativeStress Increased Oxidative Stress Superoxide->OxidativeStress MAPK_Pathway MAPK Pathway Activation OxidativeStress->MAPK_Pathway CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) MAPK_Pathway->CellularResponse

Caption: Hypothetical signaling cascade following SOD inhibition.

Experimental Workflow for Optimizing Compound Concentration

This workflow outlines the key steps to determine the optimal concentration of a novel compound for cell culture experiments.

Experimental_Workflow Start Start: Obtain Compound Solubility 1. Determine Solubility & Prepare Stock Solution Start->Solubility Cytotoxicity 2. Dose-Response Cytotoxicity Assay (e.g., MTT Assay) Solubility->Cytotoxicity IC50 3. Calculate IC50 Value Cytotoxicity->IC50 EffectiveConc 4. Test Sub-toxic Concentrations in Functional Assays IC50->EffectiveConc OptimalConc 5. Determine Optimal Effective Concentration EffectiveConc->OptimalConc Validation 6. Validate with Further Experiments OptimalConc->Validation End End: Use in Experiments Validation->End

Caption: Workflow for novel compound concentration optimization.

References

potential artifacts in assays using 6-Amino-5-nitroso-3-methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving 6-Amino-5-nitroso-3-methyluracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential artifacts and unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound is a violet solid with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol .[1][2][3] It is a pyrimidine derivative and is noted as a possible inhibitor of Superoxide Dismutase (SOD).[4] Its chemical structure, containing a nitroso group and multiple nitrogen and oxygen atoms, suggests potential for redox activity and metal chelation.[5][6][7][8][9]

Q2: My assay shows inhibition with this compound, but the results are not reproducible. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Instability: The nitroso group can be reactive and may degrade over time, especially under certain buffer conditions or upon exposure to light. Prepare fresh solutions of the compound for each experiment.

  • Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[10][11] The critical aggregation concentration can be influenced by buffer components, pH, and ionic strength.

  • Redox Activity: The nitroso group may participate in redox cycling in some assay systems, leading to the generation of reactive oxygen species or interference with redox-sensitive reporters (e.g., resazurin-based assays).[12]

Q3: Could this compound be chelating essential metal ions in my assay buffer?

Yes, uracil and its derivatives have been shown to coordinate metal ions.[5][6][7][8][9] If your enzyme or assay system requires specific metal cofactors (e.g., Zn²⁺, Mg²⁺, Mn²⁺), the compound could be chelating these ions, leading to apparent inhibition. This is a common mechanism for non-specific inhibition.

Q4: I am observing interference in my fluorescence-based assay. How can this compound cause this?

There are two primary mechanisms for interference with fluorescence assays:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore used in your assay, a phenomenon known as the inner filter effect.[13] This would result in an artificially low signal, which could be misinterpreted as inhibition.

Q5: Are there any known impurities in commercial batches of this compound that could affect my results?

While specific impurity profiles are lot-dependent, common sources of artifacts in screening compounds include residual heavy metals from synthesis (e.g., palladium, zinc) or organic by-products.[11] These impurities can cause non-specific assay signals.[11] It is advisable to check the certificate of analysis for your batch and consider purity when analyzing unexpected results.

Troubleshooting Guides

Table 1: Troubleshooting Non-Specific Inhibition
Observed Problem Potential Cause Recommended Action
Inhibition is sensitive to detergent concentration (e.g., Triton X-100).Compound AggregationAdd a low concentration (0.01-0.1%) of a non-ionic detergent to the assay buffer to disrupt aggregates.
IC50 value changes with enzyme concentration.Tight-binding inhibition or Stoichiometric Inhibition (e.g., chelation)Perform mechanism of action studies, including varying both enzyme and substrate concentrations.[14]
Inhibition is reversed by the addition of specific metal ions.Metal ChelationSupplement the assay buffer with the suspected chelated metal ion to see if activity is restored.
The compound shows activity against multiple, unrelated enzymes.Promiscuous InhibitionTest the compound in a panel of unrelated counter-screens to assess its specificity.
Table 2: Troubleshooting Assay Signal Interference
Observed Problem Potential Cause Recommended Action
High background signal in the absence of enzyme/target.Compound AutofluorescenceMeasure the fluorescence of the compound alone in the assay buffer at the relevant wavelengths.
Decreased signal in a positive control reaction.Fluorescence Quenching / Inner Filter EffectMeasure the absorbance spectrum of the compound to check for overlap with the assay's excitation/emission wavelengths.
Inconsistent results in redox-sensitive assays (e.g., using DCFH-DA or resazurin).Redox CyclingTest the compound's effect on the assay reporter in the absence of the biological target.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation
  • Objective: To determine if this compound forms aggregates that cause non-specific inhibition.

  • Methodology:

    • Perform the standard enzyme inhibition assay with a range of compound concentrations.

    • Repeat the assay in the presence of a non-ionic detergent (e.g., 0.05% Triton X-100).

    • Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based inhibition.

Protocol 2: Counter-Screening for Metal Chelation
  • Objective: To investigate if the observed inhibition is due to chelation of essential metal cofactors.

  • Methodology:

    • Identify the key metal cofactor for your enzyme of interest.

    • Run the inhibition assay at a fixed concentration of this compound (e.g., at its IC50).

    • In parallel wells, add increasing concentrations of the specific metal cofactor (e.g., ZnCl₂, MgCl₂).

    • A dose-dependent recovery of enzyme activity upon addition of the metal cofactor suggests inhibition by chelation.

Visual Guides

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Artifact Investigation cluster_confirmation Hit Confirmation A Initial Hit Identification (e.g., Enzyme Inhibition Assay) B Aggregation Assay (with/without detergent) A->B Investigate Potential Artifacts C Metal Chelation Assay (add-back of cofactors) A->C Investigate Potential Artifacts D Signal Interference Assay (compound alone) A->D Investigate Potential Artifacts E Orthogonal Assay (different detection method) B->E If Artifacts Ruled Out C->E If Artifacts Ruled Out D->E If Artifacts Ruled Out F Confirmed Hit E->F

Caption: Workflow for Investigating Potential Assay Artifacts.

Troubleshooting_Tree Start Unexpected Inhibition Observed Q1 Is the IC50 dependent on detergent concentration? Start->Q1 A1 Likely Aggregation-Based Inhibition Q1->A1 Yes Q2 Does adding metal cofactors rescue activity? Q1->Q2 No A2 Likely Metal Chelation Q2->A2 Yes Q3 Does the compound interfere with the assay signal (e.g., fluorescence)? Q2->Q3 No A3 Signal Interference Artifact Q3->A3 Yes End Potentially a True Inhibitor (Proceed with further validation) Q3->End No

Caption: Decision Tree for Troubleshooting Inhibition Assays.

References

Technical Support Center: Minimizing Oxidation of the Nitroso Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of the nitroso group during synthesis. Nitroso compounds are highly reactive and susceptible to oxidation, which can significantly reduce product yields.[1][2] This guide offers practical solutions and detailed protocols to mitigate this common side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my nitroso compound unexpectedly oxidizing to a nitro compound?

A1: The nitroso group (-N=O) is inherently susceptible to oxidation, which converts it to the more stable nitro group (-NO₂). This is a common difficulty in C-nitroso chemistry, as the high reactivity of the nitroso group imposes constraints on synthetic methods.[1] The ease of this oxidation can significantly reduce the yield of the desired nitroso product, especially when the synthesis involves the oxidation of a precursor like a primary amine or hydroxylamine.[1][2]

Q2: What are the most common causes of unwanted oxidation during synthesis?

A2: Several factors can promote the unwanted oxidation of a nitroso group:

  • Overly Strong Oxidizing Agents: When synthesizing nitroso compounds by oxidizing amines or hydroxylamines, the choice of oxidant is critical.[3] Aggressive reagents can easily over-oxidize the intermediate nitroso compound to the nitro derivative.[1][2]

  • Presence of Atmospheric Oxygen: Nitroso compounds can be sensitive to air. Reactions run without an inert atmosphere are prone to oxidation.

  • Elevated Temperatures and Light: Nitrosoalkanes and nitrosoarenes are often heat- and light-sensitive due to low C–N bond dissociation energies, which can facilitate degradation and subsequent oxidation.[4]

  • Inappropriate Reaction Conditions: Factors such as pH and the choice of solvent can significantly impact the stability of the nitroso compound and the rate of side reactions.[3][5]

Q3: How can I choose the right synthetic route to minimize oxidation risk?

A3: The choice of synthetic strategy is crucial. Key routes include:

  • Oxidation of Primary Amines or Hydroxylamines: This is a common method, but requires careful selection of mild oxidizing agents and controlled conditions to prevent over-oxidation to the nitro product.[2][3]

  • Reduction of Nitro Compounds: This approach can yield nitroso compounds, but requires the use of mild reducing agents to avoid reduction beyond the nitroso stage to hydroxylamines or amines.[3]

  • Direct Nitrosation: This method involves the direct substitution of a hydrogen atom with a nitroso group, often using agents like nitrous acid or nitrosonium tetrafluoroborate.[2] This can be a high-yield method for specific substrates, such as certain aromatic compounds, and avoids a primary oxidation step.[1][2]

Q4: What specific reaction conditions are critical for preventing oxidation?

A4: To maintain the integrity of the nitroso group, the following conditions should be strictly controlled:

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric oxygen.[1][2]

  • Low Temperature: Many procedures specify low temperatures (e.g., 0–5 °C) to enhance the stability of the nitroso product and minimize side reactions.[2]

  • Use of Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) helps to remove dissolved oxygen.[1]

  • pH Control: The pH of the reaction medium can influence the stability of both reactants and products and should be optimized for the specific transformation.[3][5]

Q5: Are there protecting groups available for the nitroso moiety?

A5: Yes, for C-nitrosoarenes, a protection strategy exists. Arenesulphinic acids can be used in acidic media to react with the C-nitroso group, forming a stable, non-reducible N-substituted hydroxylamine.[6] This protected form is stable against reduction and condensation. The nitroso group can be quantitatively regenerated by basic hydrolysis at ambient temperature (pH > 8).[6] However, this method is not applicable to N-nitroso groups.[6]

Q6: How can I detect and quantify the extent of oxidation?

A6: A combination of chromatographic and spectroscopic techniques is essential. Advanced hyphenated techniques are often required for their sensitivity and specificity.[7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the nitroso product from the nitro byproduct and other impurities.[8]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the gold standard for confirming the identity and quantifying trace levels of these compounds.[7][8]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural characterization of the isolated products and starting materials.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues related to nitroso group oxidation.

Logical Workflow for Troubleshooting Nitroso Group Oxidation

The following diagram outlines the decision-making process for troubleshooting low yields due to oxidation.

G Troubleshooting Workflow for Nitroso Group Oxidation start Low Yield of Nitroso Compound check_product 1. Analyze Product Mixture (LC-MS, NMR, etc.) start->check_product is_oxidation Is Nitro Compound the Major Byproduct? check_product->is_oxidation review_reagents 2. Review Oxidizing Agent (Is it too strong?) is_oxidation->review_reagents  Yes other_issue Investigate Other Side Reactions (e.g., Isomerization to Oxime) is_oxidation->other_issue No review_conditions 3. Review Reaction Conditions (Temp, Atmosphere, Light) review_reagents->review_conditions change_reagent 4a. Select Milder/More Selective Oxidizing Agent review_conditions->change_reagent change_conditions 4b. Modify Conditions: - Lower Temperature - Use Inert Atmosphere - Exclude Light review_conditions->change_conditions consider_protection 5. Consider Protecting Group Strategy review_conditions->consider_protection end Optimized Synthesis change_reagent->end change_conditions->end consider_protection->end

Caption: A step-by-step workflow for diagnosing and solving nitroso group oxidation.

Synthetic Pathways and the Oxidation Problem

Understanding the position of the oxidation side reaction within the synthetic landscape is key to preventing it.

G Synthetic Routes to Nitroso Compounds and Key Side Reaction Amine Primary Amine (R-NH2) Nitroso Target: Nitroso Compound (R-NO) Amine->Nitroso Controlled Oxidation (e.g., H2O2/Mo catalyst) Nitro Side Product: Nitro Compound (R-NO2) Nitroso->Nitro Unwanted Over-Oxidation Nitro_Start Nitro Compound (R-NO2) Nitro_Start->Nitroso Mild Reduction (e.g., NaBH4)

Caption: Common synthetic pathways and the competing over-oxidation side reaction.

Data Presentation

Table 1: Comparison of Selected Oxidizing Systems for Amine-to-Nitrosoarene Conversion
Oxidizing Agent/SystemCatalystSubstrate ExampleConditionsNotesYieldReference
Hydrogen Peroxide (H₂O₂)Molybdenum (e.g., MoO₃/KOH, Ammonium Molybdate)AnilinesReflux in acetoneGood yields for nitrosoarenes. Further oxidation to nitroarenes is also possible under different conditions.Good[9],[10]
3-Chloroperoxybenzoic Acid (m-CPBA)None3-AminobenzamideDMF, 0–5 °CA common peracid used for selective oxidation at low temperatures.N/A[2]
Peracetic AcidNoneVarious primary aminesDichloromethaneEffective for preparing dimeric nitrosoalkanes.N/A[2]
Ozone (O₃)NoneAliphatic nitroso compoundsInert solventCan be used for oxidation but has a high propensity to over-oxidize if not carefully controlled.Excellent[11],[12]
Table 2: Recommended Experimental Parameters to Minimize Oxidation
ParameterRecommended SettingRationale
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation by atmospheric O₂.[1][2]
Temperature 0 °C to room temperature (substrate dependent)Reduces the rate of side reactions and degradation of the sensitive nitroso product.[2]
Solvents Degassed prior to useRemoves dissolved oxygen, a potential oxidant.[1]
Light Protect reaction from light (e.g., with aluminum foil)Nitroso compounds can be light-sensitive, and light can promote radical reactions leading to degradation.[4]
Reagent Addition Slow, controlled addition of the oxidantPrevents localized high concentrations of the oxidant, which can lead to over-oxidation.

Experimental Protocols

Protocol 1: General Method for Oxidation of an Aromatic Amine using H₂O₂ with a Molybdenum Catalyst

This protocol is a generalized procedure based on literature methods for the synthesis of nitrosoarenes.[9][10]

Materials:

  • Substituted Aniline (1.0 eq)

  • Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.005 eq)

  • Acetone (or other suitable ketone solvent)

  • 30% Hydrogen Peroxide (H₂O₂) (1.5 - 2.0 eq)

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • To the flask, add the substituted aniline, ammonium molybdate, and acetone.

  • Heat the solution to reflux with stirring.

  • Once refluxing, add the 30% hydrogen peroxide solution dropwise over a period of 1 hour.

  • Maintain the reaction at reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Wash the resulting solid residue thoroughly with deionized water to remove any unreacted peroxide and catalyst.

  • Dry the solid product under vacuum. The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions: Hydrogen peroxide is a strong oxidizer. Ketone solvents are flammable. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Protection of a C-Nitrosoarene using Arenesulphinic Acid

This protocol is based on the method described for protecting the C-nitroso group.[6]

G Protecting Group Strategy for C-Nitrosoarenes Nitroso C-Nitrosoarene (Ar-NO) Protected Protected as N-Aryl-N-(arenesulfonyl)hydroxylamine Nitroso->Protected Protection: + Arenesulphinic Acid Acidic Media (pH 0-3) Protected->Nitroso Deprotection: Basic Hydrolysis (pH > 8)

References

Validation & Comparative

A Guide to Purity Validation of 6-Amino-5-nitroso-3-methyluracil: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 6-Amino-5-nitroso-3-methyluracil is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of this compound's purity, supported by representative experimental data and detailed protocols.

Introduction to Purity Analysis

This compound is a pyrimidine derivative with potential applications in pharmaceutical synthesis. During its synthesis, several impurities can arise, including unreacted starting materials, byproducts from side reactions, and degradation products. The primary impurities often identified are the unreacted precursor 6-amino-3-methyluracil, the over-oxidized product 6-amino-5-nitro-3-methyluracil, and potentially isomeric byproducts. Rigorous analytical validation is necessary to ensure these impurities are controlled within acceptable limits.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely adopted and robust technique for the purity assessment of pharmaceutical compounds. A reverse-phase HPLC method is well-suited for separating this compound from its potential impurities.

Experimental Protocol: HPLC

A hypothetical, yet representative, HPLC method for the purity analysis of this compound is detailed below.

  • Chromatographic System:

    • System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid), typically in a gradient or isocratic elution. For this example, we'll use a 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

    • Impurity Standard: If available, prepare a stock solution containing known impurities to confirm their retention times.

  • Method Validation:

    • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limit of detection/quantitation.

Data Presentation: HPLC Method Validation (Representative Data)

The following table summarizes the expected performance of a validated HPLC method for purity analysis.

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Precision (%RSD)
- Repeatability< 1.0%%RSD ≤ 2.0%
- Intermediate Precision< 1.5%%RSD ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Specificity No interference at the retention time of the main peakPeak purity > 0.99
Limit of Detection (LOD) ~0.01 µg/mLReportable
Limit of Quantitation (LOQ) ~0.03 µg/mLReportable

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher backpressures. This results in significantly improved performance over traditional HPLC.

Comparison: HPLC vs. UPLC

UPLC offers several advantages for purity analysis, making it a superior alternative in many cases.

FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 2-5 min)
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower
System Pressure Lower (up to 400 bar)Higher (up to 1000 bar)

The primary advantages of UPLC are a dramatic reduction in analysis time and solvent consumption, leading to higher throughput and lower operational costs, as well as improved resolution and sensitivity.

Experimental Protocol: UPLC

The UPLC method would be adapted from the HPLC method to leverage the benefits of the technology.

  • Chromatographic System:

    • System: UPLC with PDA detector.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm.

  • Standard and Sample Preparation:

    • Preparation protocols would be similar to the HPLC method, though smaller injection volumes are used.

Mandatory Visualizations

To better illustrate the processes and relationships involved in the purity validation of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation HPLCSystem HPLC System Setup (Column, Flow, Temp) SamplePrep->HPLCSystem MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLCSystem Injection Inject Sample/ Standard HPLCSystem->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc Validation Validation Parameter Assessment PurityCalc->Validation Report Generate Report Validation->Report

Caption: HPLC Purity Validation Workflow

G cluster_impurities Potential Impurities Analyte This compound (Main Compound) ImpurityB 6-Amino-5-nitro-3-methyluracil (Oxidation Product) Analyte->ImpurityB oxidizes to ImpurityA 6-Amino-3-methyluracil (Starting Material) ImpurityC Isomeric Byproducts (e.g., 1-nitroso isomer) Synthesis Synthesis Process Synthesis->Analyte yields Synthesis->ImpurityA can result in unreacted Synthesis->ImpurityC can form Degradation Storage/Stress Conditions Degradation->ImpurityB can cause

Caption: Analyte and Impurity Relationships

Conclusion

The purity validation of this compound can be reliably achieved using a reverse-phase HPLC method. This guide has outlined a robust protocol and the expected validation performance for such a method. For laboratories seeking higher throughput, improved sensitivity, and reduced operational costs, transitioning to a UPLC method is a highly recommended alternative. The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and desired level of performance. Both techniques, when properly validated, are suitable for ensuring the quality and purity of this important pharmaceutical intermediate.

A Comparative Guide to Superoxide Dismutase (SOD) Inhibitors: Evaluating 6-Amino-5-nitroso-3-methyluracil Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Superoxide dismutases (SODs) are critical enzymes in cellular defense against oxidative stress, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The inhibition of SOD activity is a valuable tool in studying the roles of oxidative stress in various pathological conditions. This guide provides a comparative overview of 6-Amino-5-nitroso-3-methyluracil and other known SOD inhibitors, presenting available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison of SOD Inhibitors

While this compound has been noted as a potential inhibitor of Superoxide Dismutase (SOD), publicly available experimental data to quantify its inhibitory potency, such as IC50 values, is currently lacking. In contrast, several other compounds have been well-characterized as SOD inhibitors with established experimental data. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some of these known SOD inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.[1]

InhibitorTarget SOD Isoform(s)IC50 ValueNotes
This compound Not SpecifiedData not availableListed as a "possible inhibitor of SOD".
Diethyldithiocarbamate (DDC) Cu/Zn-SOD (SOD1)~5.6 µM[2]A well-known chelator of copper ions.[3][4][5]
Potassium Cyanide (KCN) Cu/Zn-SOD (SOD1)~38.6 µM[2]Known to inhibit Cu/Zn-SOD.[6][7]
LCS-1 SOD11.07 µM[8]A specific inhibitor of SOD1.
ATN-224 (Tetrathiomolybdate) SOD117.5 nM[8]An orally active SOD1 inhibitor.

It is important to note that the inhibitory activity of these compounds can be influenced by the specific experimental conditions, including the assay method and the source of the SOD enzyme.

Experimental Protocols

Accurate and reproducible measurement of SOD inhibition is crucial for comparative studies. The most common methods involve the generation of superoxide radicals and the detection of their dismutation. Below are detailed protocols for two widely used SOD activity assays.

Xanthine Oxidase/Cytochrome c Reduction Assay

This spectrophotometric assay is a classic and widely used method for determining SOD activity. It relies on the xanthine/xanthine oxidase system to generate a steady flux of superoxide radicals. These radicals then reduce cytochrome c, leading to an increase in absorbance at 550 nm. SOD competes with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA

  • Xanthine solution (1 mM in buffer)

  • Cytochrome c solution (0.1 mM in buffer)

  • Xanthine oxidase solution (concentration to be optimized to give a rate of cytochrome c reduction of 0.025 absorbance units per minute)

  • SOD standard solution or sample containing SOD activity

  • Inhibitor solutions of varying concentrations

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, xanthine, and cytochrome c.

  • Add the SOD sample or the inhibitor at the desired concentration.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.

  • The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rate of reduction in the presence of the inhibitor to the rate in its absence.

  • One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.[9][10]

Nitroblue Tetrazolium (NBT) Assay

This colorimetric assay is another common method for measuring SOD activity. Superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. SOD inhibits this reaction by scavenging the superoxide radicals.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Riboflavin solution

  • Methionine solution

  • Nitroblue tetrazolium (NBT) solution

  • EDTA solution

  • SOD standard solution or sample containing SOD activity

  • Inhibitor solutions of varying concentrations

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, riboflavin, methionine, NBT, and EDTA in a transparent tube or microplate well.

  • Add the SOD sample or the inhibitor at the desired concentration.

  • Expose the reaction mixture to a uniform light source (e.g., a fluorescent lamp) for a specific period (e.g., 10-20 minutes) to initiate the photochemical generation of superoxide radicals by riboflavin.

  • The reaction is stopped by removing the light source.

  • Measure the absorbance of the blue formazan product at a specific wavelength (e.g., 560 nm) using a spectrophotometer or microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without SOD.

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental setups can aid in understanding the context of SOD inhibition.

SOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Stimuli Stimuli Receptor Receptor Stimuli->Receptor Enzyme_System e.g., NADPH Oxidase Receptor->Enzyme_System O2_minus O₂⁻ (Superoxide) Enzyme_System->O2_minus Mitochondria Mitochondria Mitochondria->O2_minus SOD Superoxide Dismutase O2_minus->SOD Redox_Signaling Redox-sensitive Signaling Pathways O2_minus->Redox_Signaling Direct Effect H2O2 H₂O₂ SOD->H2O2 H2O2->Redox_Signaling Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Redox_Signaling->Cellular_Response

Caption: Simplified signaling pathway of superoxide production and its role in redox signaling.

SOD_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixtures (with and without inhibitor) Reagents->Reaction_Setup Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Inhibitor_Dilutions->Reaction_Setup SOD_Sample Prepare SOD Sample SOD_Sample->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Measurement Measure Absorbance Change over Time Incubation->Measurement Calculate_Inhibition Calculate Percentage Inhibition Measurement->Calculate_Inhibition IC50_Determination Determine IC50 Value Calculate_Inhibition->IC50_Determination

Caption: General experimental workflow for determining the IC50 of an SOD inhibitor.

Comparison_Logic SOD_Inhibitor_Comparison Comparative Analysis of SOD Inhibitors Inhibitor_A This compound SOD_Inhibitor_Comparison->Inhibitor_A Inhibitor_B Known SOD Inhibitor B (e.g., DDC) SOD_Inhibitor_Comparison->Inhibitor_B Inhibitor_C Known SOD Inhibitor C (e.g., KCN) SOD_Inhibitor_Comparison->Inhibitor_C Data_Availability Quantitative Data Availability Inhibitor_A->Data_Availability Inhibitor_B->Data_Availability Inhibitor_C->Data_Availability Experimental_Data IC50, Mechanism of Action, Specificity Data_Availability->Experimental_Data Yes No_Data Limited/No Public Data Data_Availability->No_Data No Direct_Comparison Direct Quantitative Comparison Experimental_Data->Direct_Comparison Inference Inference and Future Work No_Data->Inference

Caption: Logical framework for comparing SOD inhibitors based on data availability.

Conclusion

The study of SOD inhibitors is integral to understanding the multifaceted roles of superoxide in health and disease. While compounds like Diethyldithiocarbamate, Potassium Cyanide, LCS-1, and ATN-224 have been characterized to varying extents, there remains a significant data gap for other potential inhibitors such as this compound. Further experimental investigation is required to elucidate the SOD inhibitory properties of this compound and to enable a direct and comprehensive comparison with established inhibitors. The protocols and frameworks provided in this guide offer a foundation for such future research endeavors.

References

Unraveling the Dichotomy of 6-Amino-5-nitroso-3-methyluracil: A Superoxide Dismutase Mimetic or Inhibitor?

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of available data on 6-Amino-5-nitroso-3-methyluracil reveals a compound of intriguing yet conflicting character in the landscape of superoxide dismutase (SOD) modulators. While some sources propose its function as an SOD mimetic, capable of catalytically scavenging superoxide radicals, a larger body of evidence, primarily from commercial suppliers and a limited number of research publications, points towards its role as a potential inhibitor of SOD enzymes. This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with a clear understanding of its current standing and compares its proposed functions to established classes of SOD mimetics.

The Conundrum: Mimetic vs. Inhibitor

The classification of this compound remains ambiguous. On one hand, it is described as an SOD mimetic that functions by stabilizing radical intermediates through hydrogen bonding and resonance effects, with its unique electronic structure promoting rapid electron transfer to neutralize superoxide anions.[1] Its polar nature is also suggested to enhance its interaction with reactive oxygen species.[1]

Conversely, and more frequently, the compound is labeled as a "possible inhibitor of Superoxide Dismutase."[2][3][4][5][6] This inhibitory action is proposed to disrupt the cellular balance of reactive oxygen species, potentially leading to increased oxidative stress.[3][4] One study involving falciparum malaria parasites directly refers to this compound as a "SOD inhibitor" in its experimental methodology.[7] This fundamental contradiction in its reported activity is a critical consideration for any potential application.

Proposed Mechanism of Action

The suggested mechanisms of action for this compound are intrinsically linked to its conflicting classifications:

  • As an SOD Mimetic: The proposed mechanism centers on the molecule's ability to directly interact with and neutralize superoxide radicals. This is attributed to the electronic properties of the nitroso and amino groups on the uracil ring, which may facilitate the acceptance and donation of electrons in a catalytic cycle, similar to the function of SOD enzymes.

  • As an SOD Inhibitor: The inhibitory mechanism is less clearly defined in the available literature but would presumably involve the binding of this compound to the active site of SOD enzymes, thereby blocking their catalytic activity. This would lead to an accumulation of superoxide radicals within the cellular environment.

To elucidate this, a logical workflow for investigating the true function of this compound would be necessary.

cluster_investigation Investigative Workflow start Start with this compound assay Perform SOD Activity Assay (e.g., Xanthine/Xanthine Oxidase Assay) start->assay mimetic_path Observe decrease in superoxide levels assay->mimetic_path Mimetic inhibitor_path Observe no change or increase in superoxide levels in the presence of SOD assay->inhibitor_path Inhibitor mimetic_conclusion Conclude SOD Mimetic Activity mimetic_path->mimetic_conclusion inhibitor_conclusion Conclude SOD Inhibitory Activity inhibitor_path->inhibitor_conclusion cluster_assay Xanthine/Xanthine Oxidase Assay Workflow Xanthine Xanthine O2 O₂⁻ (Superoxide) Xanthine->O2 XO XO Xanthine Oxidase CytC_red Cytochrome c (reduced) (Absorbance at 550 nm) O2->CytC_red reduces H2O2 H₂O₂ + O₂ O2->H2O2 SOD mimetic CytC_ox Cytochrome c (oxidized) SOD_mimetic SOD Mimetic (e.g., this compound)

References

Comparative Analysis of 6-Amino-5-nitroso-3-methyluracil and Its Analogs as Superoxide Dismutase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Amino-5-nitroso-3-methyluracil and its key analogs, focusing on their potential as inhibitors of Superoxide Dismutase (SOD). The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology, particularly in the context of diseases associated with oxidative stress.

Introduction

Superoxide dismutases (SODs) are a class of enzymes that play a crucial role in the antioxidant defense system of aerobic organisms. They catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Dysregulation of SOD activity is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, inflammation, and cancer. Consequently, the development of molecules that can modulate SOD activity is of significant therapeutic interest.

6-Amino-5-nitrosouracil derivatives have emerged as a class of compounds with potential SOD inhibitory activity. This guide focuses on a comparative analysis of this compound and its structurally related analogs: 6-amino-5-nitrosouracil, 6-amino-1-methyl-5-nitrosouracil, and 6-amino-1,3-dimethyl-5-nitrosouracil.

Chemical Structures and Properties

The core chemical structure of the compounds discussed in this guide is the 6-aminouracil ring, substituted with a nitroso group at the 5-position. The analogs differ by the presence and position of methyl groups on the uracil ring.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Amino-5-nitrosouracil6-Amino-5-nitrosouracilC₄H₄N₄O₃156.105442-24-0
6-Amino-1-methyl-5-nitrosouracil6-Amino-1-methyl-5-nitrosouracilC₅H₆N₄O₃170.136972-78-7
This compoundthis compoundC₅H₆N₄O₃170.1361033-04-3
6-Amino-1,3-dimethyl-5-nitrosouracil6-Amino-1,3-dimethyl-5-nitrosouracilC₆H₈N₄O₃184.15Not widely available

Comparative Analysis of Superoxide Dismutase (SOD) Inhibitory Activity

Further research is required to establish a clear structure-activity relationship (SAR) and to quantify the inhibitory potency (e.g., IC₅₀ values) of these compounds against different isoforms of SOD (e.g., Cu/Zn-SOD, Mn-SOD). Such studies would be invaluable for guiding the design of more potent and selective inhibitors.

Experimental Protocols

Synthesis of 6-Amino-5-nitrosouracil and its N-methylated Analogs

The general synthetic route to 6-amino-5-nitrosouracil and its N-methylated analogs involves the nitrosation of the corresponding 6-aminouracil precursor.

General Procedure for Nitrosation:

  • Dissolution: Dissolve the appropriate 6-aminouracil precursor (6-aminouracil, 6-amino-1-methyluracil, 6-amino-3-methyluracil, or 6-amino-1,3-dimethyluracil) in an acidic medium, typically aqueous acetic acid or hydrochloric acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrosating Agent Addition: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution with constant stirring. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the colored nitroso product usually precipitates from the reaction mixture. Collect the precipitate by filtration, wash with cold water, and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

  • Drying: Dry the product under vacuum.

Diagram of the General Synthesis Workflow:

SynthesisWorkflow Start 6-Aminouracil Precursor Dissolution Dissolve in Acid Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Nitrosation Add NaNO₂ solution Cooling->Nitrosation Reaction Stir and Monitor (TLC) Nitrosation->Reaction Isolation Filter and Wash Reaction->Isolation Drying Dry under Vacuum Isolation->Drying Product 6-Amino-5-nitrosouracil Analog Drying->Product

Caption: General workflow for the synthesis of 6-amino-5-nitrosouracil analogs.

Superoxide Dismutase (SOD) Inhibition Assay

The inhibitory activity of the synthesized compounds against SOD can be evaluated using various established methods. One common method is the indirect assay using a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT).

Principle: Xanthine oxidase produces superoxide radicals, which reduce NBT to formazan, a colored product that can be measured spectrophotometrically. In the presence of SOD or an SOD inhibitor, the reduction of NBT is altered. An inhibitor will lead to an increased rate of NBT reduction compared to the control with active SOD.

Experimental Protocol (Indirect NBT Assay):

  • Reagent Preparation:

    • Phosphate buffer (e.g., 50 mM, pH 7.8).

    • Xanthine solution.

    • Nitroblue tetrazolium (NBT) solution.

    • Xanthine oxidase solution.

    • Test compound solutions at various concentrations.

    • SOD enzyme solution (as a positive control).

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, xanthine solution, and NBT solution.

    • Add the test compound solution or vehicle (for control).

    • Add the SOD enzyme solution (except for the blank).

    • Initiate the reaction by adding xanthine oxidase solution to all wells.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of SOD activity for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of SOD activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of the SOD Inhibition Assay Workflow:

SOD_Assay cluster_reaction Reaction Mixture cluster_detection Detection cluster_inhibition Inhibition Xanthine Xanthine Superoxide Superoxide (O₂⁻) Xanthine->Superoxide O₂ X_Oxidase Xanthine Oxidase X_Oxidase->Superoxide NBT NBT (yellow) Superoxide->NBT Reduction Formazan Formazan (blue) NBT->Formazan Measurement Measure Absorbance at 560 nm Formazan->Measurement SOD SOD Enzyme SOD->Superoxide Dismutation Inhibitor Test Compound Inhibitor->SOD Inhibition

Caption: Principle of the indirect SOD inhibition assay using NBT.

Signaling Pathways and Logical Relationships

The inhibition of SOD by 6-amino-5-nitrosouracil analogs disrupts the normal cellular antioxidant defense mechanism. This can lead to an accumulation of superoxide radicals, which are highly reactive and can cause cellular damage.

Diagram of the Implied Signaling Pathway:

SOD_Inhibition_Pathway Superoxide Superoxide (O₂⁻) SOD Superoxide Dismutase (SOD) Superoxide->SOD Dismutation Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Inhibitor This compound & Analogs Inhibitor->SOD Inhibition Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage, etc.) Oxidative_Stress->Cellular_Damage

Caption: Effect of 6-amino-5-nitrosouracil analogs on the SOD pathway.

Conclusion and Future Directions

This compound and its analogs represent a promising scaffold for the development of SOD inhibitors. However, to fully realize their therapeutic potential, further research is imperative. Key future directions include:

  • Quantitative SAR Studies: Systematic synthesis and biological evaluation of a broader range of analogs are needed to establish a clear structure-activity relationship for SOD inhibition.

  • Isoform Selectivity: Investigating the selectivity of these compounds for different SOD isoforms (SOD1, SOD2, SOD3) is crucial for developing targeted therapies.

  • In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in relevant animal models of diseases associated with oxidative stress to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Mechanism of Inhibition: Detailed mechanistic studies, including enzyme kinetics and structural biology, are required to elucidate the precise mode of inhibition.

This comparative guide provides a foundational overview for researchers interested in this class of compounds. The provided experimental protocols and diagrams are intended to facilitate further investigation into the potential of this compound and its analogs as modulators of oxidative stress.

References

Navigating the Ambiguous Role of 6-Amino-5-nitroso-3-methyluracil in Superoxide Dismutase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and critical enzymes like Superoxide Dismutase (SOD) is paramount. This guide addresses the reported effects of 6-Amino-5-nitroso-3-methyluracil on SOD activity, placing it in the context of established SOD inhibitors. However, a comprehensive review of available scientific literature reveals a significant contradiction: this compound is described as both a potential SOD inhibitor and a SOD mimetic, with a notable absence of quantitative data to substantiate its inhibitory efficacy.

Superoxide dismutases are crucial antioxidant enzymes that protect cells from oxidative stress by catalyzing the dismutation of the superoxide radical.[1][2] The modulation of SOD activity is a key area of research in various pathological conditions. While a number of compounds have been identified as SOD inhibitors, the precise action of this compound remains unclear.

The Conundrum: Inhibitor or Mimetic?

The classification of this compound in relation to SOD activity is ambiguous. Some sources refer to it as a "potential Superoxide Dismutase inhibitor." Conversely, other scientific literature describes compounds with similar structures and properties as "SOD mimetics," which function by mimicking the enzymatic activity of SOD, thereby scavenging superoxide radicals.[1][3][4] This paradoxical description highlights the need for direct experimental validation of the effect of this compound on SOD. To date, no publicly available studies provide quantitative data, such as an IC50 value, to confirm its inhibitory action.

A Comparative Look at Alternative SOD Inhibitors

To provide a framework for potential future studies on this compound, this guide presents a comparison with known SOD inhibitors for which quantitative data is available.

CompoundTarget SOD Isoform(s)IC50 Value (µM)Notes
ATN-224 (Tetrathiomolybdate) SOD1~2.91 - 3.51 (in human & mouse blood cells)The IC50 for purified SOD1 is significantly lower (~0.3 µM)[5]
Diethyldithiocarbamate (DDC) SOD1Not explicitly found, but its inhibitory action is well-documented.DDC is a known chelator of copper, the metal ion essential for SOD1 activity.[6][7]
LCS-1 SOD1Not explicitly found, but it is a known inhibitor.Its inhibitory effect has been linked to cancer pathogenesis and neurodegenerative disorders.[8]
ALS-31 SmSOD (from Streptococcus mutans)159This compound was identified through virtual screening and acts by provoking the dissociation of the SOD homodimer.[9]

Experimental Protocol: Superoxide Dismutase Inhibition Assay

For researchers aiming to validate the inhibitory effect of this compound or other compounds on SOD, a common method is the indirect assay using a xanthine/xanthine oxidase system to generate superoxide radicals and a detection agent like nitroblue tetrazolium (NBT) or cytochrome c.

Objective: To determine the concentration of a test compound required to inhibit 50% of SOD activity (IC50).

Materials:

  • Test compound (e.g., this compound)

  • Purified SOD enzyme

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT) or Cytochrome c

  • Phosphate Buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine, and NBT or cytochrome c.

  • Addition of SOD and Test Compound: Add a constant amount of purified SOD enzyme to each well. Then, add varying concentrations of the test compound to the respective wells. Include a control group with no test compound and a blank group with no SOD.

  • Initiation of Reaction: Initiate the superoxide generation by adding xanthine oxidase to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 20 minutes).

  • Measurement: Measure the absorbance of the reaction mixture at the appropriate wavelength (e.g., 560 nm for formazan produced from NBT reduction).

  • Calculation of Inhibition: Calculate the percentage of SOD inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the compound that causes 50% inhibition of SOD activity.

Below is a graphical representation of the experimental workflow.

SOD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, Xanthine, NBT) sod_compound Add SOD and Test Compound reagents->sod_compound In 96-well plate initiate Initiate Reaction (Add Xanthine Oxidase) sod_compound->initiate incubate Incubate at 25°C initiate->incubate measure Measure Absorbance (560 nm) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50 SOD_Signaling_Pathway O2 Superoxide (O₂⁻) SOD Superoxide Dismutase (SOD) O2->SOD Catalyzes Dismutation Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) O2->Oxidative_Damage H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 O2_mol Oxygen (O₂) SOD->O2_mol Catalase Catalase / GPx H2O2->Catalase Catalase->O2_mol H2O Water (H₂O) Catalase->H2O

References

Unveiling the Biological Activity of 6-Amino-5-nitroso-3-methyluracil: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides an objective comparison of the potential biological activity of 6-Amino-5-nitroso-3-methyluracil and outlines experimental protocols to assess its cross-reactivity.

While this compound has been identified in scientific literature as a potential inhibitor of Superoxide Dismutase (SOD), a key enzyme in cellular antioxidant defense, comprehensive quantitative data on its potency and selectivity across various biological assays remains limited.[1][2][3][4][5] The inhibitory action of this compound on SOD suggests its potential as a tool for modulating cellular oxidative stress.[1] Uracil derivatives, as a class, are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, which underscores the importance of evaluating the cross-reactivity of individual analogues like this compound.[6][7]

Comparative Analysis of Enzyme Inhibition

To date, specific inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against a panel of enzymes are not widely reported in publicly accessible literature. To facilitate future comparative studies, the following table provides a template for presenting such data once obtained through standardized assays.

Table 1: Hypothetical Comparative Profile of Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Ki (µM)Assay TypeReference
This compound Superoxide Dismutase (SOD) TBD TBD Xanthine Oxidase/NBT [Your Data]
This compoundXanthine OxidaseTBDTBDSpectrophotometric[Your Data]
This compoundCathepsin BTBDTBDFluorometric[Your Data]
Allopurinol (Control)Xanthine OxidaseValueValueSpectrophotometric[Reference]
Doxorubicin (Control)Cathepsin B0.93-SRB Assay (PC3 cells)[8]

TBD: To be determined. Values for control compounds should be sourced from relevant literature.

Experimental Protocols

To rigorously assess the cross-reactivity of this compound, standardized and well-defined experimental protocols are essential. Below is a detailed methodology for a common Superoxide Dismutase (SOD) inhibition assay.

Superoxide Dismutase (SOD) Inhibition Assay Protocol

This protocol is based on the indirect inhibition of the reduction of Nitroblue Tetrazolium (NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT)

  • Bovine Cu/Zn-Superoxide Dismutase (SOD) as a positive control

  • Potassium phosphate buffer (pH 7.8)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 560 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of xanthine, NBT, and xanthine oxidase in potassium phosphate buffer.

    • Prepare a standard solution of SOD for the positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • A series of dilutions of the test compound (this compound) or the SOD standard.

      • Xanthine solution

      • NBT solution

    • Include control wells:

      • Blank (all reagents except xanthine oxidase)

      • Control (all reagents, with DMSO vehicle instead of the test compound)

  • Initiation of Reaction:

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NBT reduction for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor required to cause 50% inhibition).

Potential Signaling Pathways and Experimental Workflow

Visualizing the potential mechanism of action and the experimental process can aid in understanding the compound's biological context.

SOD_Pathway cluster_0 Cellular Respiration & Inflammation cluster_1 Antioxidant Defense cluster_2 Potential Inhibition O2 Superoxide (O₂⁻) SOD Superoxide Dismutase (SOD) O2->SOD substrate H2O2 Hydrogen Peroxide (H₂O₂) Catalase Catalase / GPx H2O2->Catalase detoxified by H2O_O2 H₂O + O₂ Metabolism Metabolic Processes Metabolism->O2 generates SOD->H2O2 dismutates to Catalase->H2O_O2 detoxified by Inhibitor This compound Inhibitor->SOD inhibits

Caption: Potential inhibition of the superoxide dismutase (SOD) pathway.

Assay_Workflow A 1. Prepare Reagents (Buffer, Xanthine, NBT, XO, Compound) B 2. Set up 96-well Plate (Add Buffer, Compound/Control, Xanthine, NBT) A->B C 3. Initiate Reaction (Add Xanthine Oxidase) B->C D 4. Incubate at Room Temperature (20 minutes) C->D E 5. Measure Absorbance (560 nm) D->E F 6. Calculate % Inhibition & IC50 E->F

References

Assessing the Cytotoxicity of 6-Amino-5-nitroso-3-methyluracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro cytotoxicity of the novel compound 6-Amino-5-nitroso-3-methyluracil. Due to a lack of publicly available cytotoxicity data for this specific compound, this document serves as a methodological template, comparing its hypothetical performance against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU), a commonly used uracil analog in cancer therapy.[1] The experimental protocols and data presented herein are illustrative and designed to guide researchers in setting up their own comparative studies.

Compound Profiles

FeatureThis compound5-Fluorouracil (5-FU)
Structure A uracil derivative with a nitroso group at position 5 and a methyl group at position 3.A fluorinated pyrimidine analog of uracil.
CAS Number 61033-04-3[2]51-21-8
Molecular Formula C₅H₆N₄O₃[2]C₄H₃FN₂O₂
Molecular Weight 170.13 g/mol [2]130.08 g/mol
Reported Mechanism of Action Potential inhibitor of Superoxide Dismutase (SOD), which may lead to increased reactive oxygen species (ROS) in cancer cells.[1][2]Inhibition of thymidylate synthase, leading to disruption of DNA synthesis and repair.

Comparative Cytotoxicity Data (Hypothetical)

The following table illustrates how the cytotoxic activity of this compound could be compared against 5-FU across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCompoundIC₅₀ (µM) after 48h Exposure
MCF-7 (Breast Cancer) This compound[Hypothetical Value: e.g., 25.5]
5-Fluorouracil5.0
A549 (Lung Cancer) This compound[Hypothetical Value: e.g., 42.1]
5-Fluorouracil8.2
Panc-1 (Pancreatic Cancer) This compound[Hypothetical Value: e.g., 18.9]
5-Fluorouracil3.7
HEK293 (Normal Kidney Cells) This compound[Hypothetical Value: e.g., >100]
5-Fluorouracil>100

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable results. The following outlines a standard protocol for assessing cytotoxicity.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, Panc-1) and a non-cancerous human cell line (e.g., HEK293) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the comparative compound (e.g., 5-FU). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (24h) seed_cells->adhesion add_compounds Add Serial Dilutions of Compounds adhesion->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway and Mechanism of Action

While the precise signaling pathway for this compound is not fully elucidated, its potential role as an SOD inhibitor suggests a mechanism centered on the induction of oxidative stress. This can be compared to the DNA damage pathway induced by 5-FU.

Signaling_Pathways cluster_ANM This compound cluster_5FU 5-Fluorouracil (5-FU) ANM 6-Amino-5-nitroso- 3-methyluracil SOD Superoxide Dismutase (SOD) ANM->SOD ROS ↑ Reactive Oxygen Species (ROS) SOD->ROS inhibits conversion of superoxide to H2O2 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_ANM Apoptosis Oxidative_Stress->Apoptosis_ANM FU 5-Fluorouracil TS Thymidylate Synthase FU->TS dNTP ↓ dTMP Synthesis TS->dNTP inhibits DNA_Damage DNA Damage dNTP->DNA_Damage Apoptosis_5FU Apoptosis DNA_Damage->Apoptosis_5FU

Comparative signaling pathways of the two compounds.

Conclusion and Future Directions

This guide outlines a foundational approach for the cytotoxic assessment of this compound. By comparing it to a standard-of-care agent like 5-Fluorouracil, researchers can contextualize its potency and selectivity. The hypothetical data suggests that while potentially less potent than 5-FU, its favorable selectivity for cancer cells over normal cells warrants further investigation.

Future studies should aim to:

  • Generate empirical data for the IC₅₀ values across a wider panel of cancer cell lines.

  • Elucidate the specific mechanism of action, confirming its effect on SOD and downstream pathways.

  • Investigate its potential for synergistic effects when used in combination with other chemotherapeutic agents.[1]

References

Efficacy of 6-Amino-5-nitroso-3-methyluracil: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 6-Amino-5-nitroso-3-methyluracil, a compound identified as a potential inhibitor of Superoxide Dismutase (SOD). Due to the limited availability of comprehensive efficacy studies on this specific molecule, this document summarizes the existing data and draws comparisons with a well-characterized SOD inhibitor, Diethyldithiocarbamate (DETC), to provide a contextual performance analysis.

In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated in the context of its antiplasmodial activity, where its hypothesized mechanism of action as a SOD inhibitor was tested.

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

CompoundAssay TypeOrganism/Cell LineConcentrationResult
This compoundAntiplasmodial Activity AssayPlasmodium falciparumUp to 100 µMNo antiplasmodial activity observed

In contrast, the in vitro SOD inhibitory activity of the comparator, Diethyldithiocarbamate, is well-documented.

Table 2: In Vitro Efficacy of Diethyldithiocarbamate (DETC) as a SOD Inhibitor

CompoundAssay TypeTargetIC50 Value
Diethyldithiocarbamate (DETC)SOD1 Enzymatic Activity AssaySuperoxide Dismutase 1 (SOD1)5.6 ± 0.5 µM[1]

In Vivo Efficacy

Currently, there is a notable absence of publicly available in vivo efficacy studies for this compound. To provide a relevant comparison, this section details the in vivo effects of the established SOD inhibitor, Diethyldithiocarbamate (DETC), in a murine model.

Table 3: In Vivo Efficacy of Diethyldithiocarbamate (DETC) in Mice

CompoundAnimal ModelDosageTime PointTissueEffect on SOD Activity (% decrease)
Diethyldithiocarbamate (DETC)Mice1.5 g/kg3 hoursWhole Blood86%[2]
1.5 g/kg3 hoursLiver71%[2]
1.5 g/kg3 hoursBrain48%[2]
1.5 g/kg1 hourLiver81% (maximum decrease)[2]
0.5 g/kg3 hoursLiver42%[2]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

This protocol is based on methodologies used for assessing the efficacy of antimalarial compounds against Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains (e.g., F32-ART and F32-TEM) are cultured in human red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with 5% human serum. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, the parasite culture is added to wells containing the various concentrations of the test compound.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions.

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH).

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated control wells.

In Vitro SOD Inhibition Assay (General Protocol)

This protocol describes a common method for measuring SOD inhibition.

  • Reagent Preparation: Prepare a reaction mixture containing a superoxide radical-generating system (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., a tetrazolium salt like WST-1 that changes color upon reduction by superoxide).

  • Incubation with Inhibitor: The test compound (e.g., this compound or DETC) at various concentrations is pre-incubated with Superoxide Dismutase.

  • Reaction Initiation: The superoxide-generating system is added to the wells to initiate the reaction.

  • Signal Detection: The absorbance is measured at the appropriate wavelength for the detection agent.

  • Calculation of Inhibition: The percentage of inhibition of SOD activity is calculated by comparing the absorbance in the presence of the inhibitor to the absorbance in the absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizations

SOD_Pathway O2 Oxygen (O2) Metabolism Cellular Metabolism (e.g., Mitochondrial Respiration) O2->Metabolism Superoxide Superoxide Anion (O2-) Metabolism->Superoxide generates SOD Superoxide Dismutase (SOD) Superoxide->SOD substrate for H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 dismutates to Catalase_GPx Catalase / Glutathione Peroxidase H2O2->Catalase_GPx H2O_O2 Water (H2O) + Oxygen (O2) Catalase_GPx->H2O_O2 detoxifies to Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->SOD inhibits

Caption: Hypothesized signaling pathway of SOD inhibition.

Experimental_Workflow cluster_invitro In Vitro Antiplasmodial Assay culture 1. P. falciparum Culture plate 3. Add Culture and Compound to 96-well Plate culture->plate drug_prep 2. Prepare Compound Dilutions drug_prep->plate incubate 4. Incubate for 72 hours plate->incubate measure 5. Measure Parasite Lactate Dehydrogenase (pLDH) Activity incubate->measure analyze 6. Analyze Growth Inhibition measure->analyze

Caption: Experimental workflow for the in vitro antiplasmodial assay.

Conclusion

The available data on the efficacy of this compound is currently limited. While it has been investigated as a potential Superoxide Dismutase inhibitor, a key in vitro study in Plasmodium falciparum did not demonstrate any antiplasmodial activity. There is a clear need for further research to quantify its SOD inhibitory potential with parameters such as an IC50 value and to investigate its efficacy in in vivo models. The data for the well-characterized SOD inhibitor, Diethyldithiocarbamate, serves as a benchmark for the level of characterization required to establish the efficacy profile of such compounds. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to elucidate the true therapeutic potential of this compound.

References

A Researcher's Guide to Spectroscopic Analysis of 6-Amino-5-nitroso-3-methyluracil Binding to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic and biophysical techniques for analyzing the binding of 6-Amino-5-nitroso-3-methyluracil to proteins. While this compound has been identified as a potential inhibitor of Superoxide Dismutase (SOD), detailed experimental data on its protein binding characteristics are not extensively available in current literature.[1] Therefore, this document serves as a methodological guide, offering experimental protocols and data presentation frameworks to enable researchers to conduct their own comparative binding studies.

Introduction to this compound

This compound is a pyrimidine derivative with potential applications in modulating cellular oxidative stress through the inhibition of enzymes like Superoxide Dismutase.[1] Understanding the binding affinity, stoichiometry, and conformational changes upon its interaction with a target protein is crucial for its development as a research tool or therapeutic agent. Spectroscopic techniques offer powerful, non-invasive methods to elucidate these binding parameters.

Comparative Analysis of Protein Binding Methodologies

The following sections detail various experimental techniques that can be employed to study the interaction between this compound and a target protein. For each method, a generalized experimental protocol is provided, along with a template for data presentation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to monitor the binding of a ligand to a protein. The intrinsic fluorescence of tryptophan and tyrosine residues in a protein can be quenched or enhanced upon ligand binding. Alternatively, if the ligand itself is fluorescent, changes in its fluorescence properties upon binding can be monitored.

Experimental Protocol: Fluorescence Quenching Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., Superoxide Dismutase) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

  • Instrumentation Setup:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation) or 295 nm (to selectively excite tryptophan).

    • Record the emission spectrum from 300 nm to 450 nm.

  • Titration:

    • To a cuvette containing a fixed concentration of the protein solution, add successive aliquots of the this compound stock solution.

    • After each addition, mix thoroughly and allow the system to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithmic regression equation.

Data Presentation: Fluorescence Quenching Data

ParameterValue
Stern-Volmer Quenching Constant (KSV)[Experimental Value]
Binding Constant (Ka)[Experimental Value]
Number of Binding Sites (n)[Experimental Value]
Dissociation Constant (Kd)[Calculated from Ka]

Experimental Workflow for Fluorescence Quenching

Fluorescence_Workflow prep_solutions Prepare Protein and Ligand Stock Solutions instrument_setup Set Spectrofluorometer Parameters (λex, λem) prep_solutions->instrument_setup titration Titrate Ligand into Protein Solution instrument_setup->titration record_spectra Record Fluorescence Emission Spectra titration->record_spectra data_analysis Analyze Data using Stern-Volmer Equation record_spectra->data_analysis determine_params Calculate Ka, n, and Kd data_analysis->determine_params

Fluorescence Quenching Experimental Workflow
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the target protein in the ITC buffer.

    • Prepare a solution of this compound in the same buffer. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent air bubbles.

  • Instrumentation:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Data Presentation: Thermodynamic Parameters from ITC

Thermodynamic ParameterValue
Binding Affinity (Ka)[Experimental Value]
Dissociation Constant (Kd)[Calculated from Ka]
Stoichiometry (n)[Experimental Value]
Enthalpy Change (ΔH)[Experimental Value]
Entropy Change (ΔS)[Calculated Value]
Gibbs Free Energy Change (ΔG)[Calculated Value]

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow prep_samples Prepare and Degas Protein and Ligand Solutions load_instrument Load Protein into Cell and Ligand into Syringe prep_samples->load_instrument titration Inject Ligand into Protein Solution load_instrument->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat generate_isotherm Plot Heat Change vs. Molar Ratio measure_heat->generate_isotherm fit_data Fit Isotherm to Binding Model generate_isotherm->fit_data determine_params Determine Ka, ΔH, and n fit_data->determine_params

Isothermal Titration Calorimetry Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip.

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Instrumentation:

    • Equilibrate the sensor chip with running buffer.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU).

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each ligand concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Data Presentation: Kinetic and Affinity Data from SPR

ParameterValue
Association Rate Constant (kon)[Experimental Value]
Dissociation Rate Constant (koff)[Experimental Value]
Equilibrium Dissociation Constant (Kd)[Calculated from kon and koff]

Logical Diagram for SPR Analysis

SPR_Logic cluster_data_analysis Data Analysis immobilize Immobilize Protein on Sensor Chip inject Inject Ligand (Analyte) immobilize->inject bind Binding Phase: Association inject->bind wash Buffer Flow: Dissociation bind->wash sensorgram Generate Sensorgram (RU vs. Time) bind->sensorgram regenerate Regenerate Chip Surface wash->regenerate wash->sensorgram kinetic_fit Fit to Kinetic Model sensorgram->kinetic_fit determine_rates Determine kon and koff kinetic_fit->determine_rates calculate_kd Calculate Kd = koff / kon determine_rates->calculate_kd

Surface Plasmon Resonance Analysis Logic

Comparison of Techniques

FeatureFluorescence SpectroscopyIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Change in fluorescence propertiesMeasurement of heat changeChange in refractive index
Labeling Label-free (intrinsic) or extrinsic labelLabel-freeLabel-free (one partner immobilized)
Information Obtained Binding affinity, stoichiometryBinding affinity, stoichiometry, enthalpy, entropyBinding affinity, kinetics (on/off rates)
Protein Consumption LowHighLow (immobilized)
Ligand Requirements Can be lowHigher concentrations neededVaries with affinity
Throughput HighLow to mediumMedium to high
Key Advantage High sensitivity, widely availableComplete thermodynamic profileReal-time kinetic data

Conclusion

The spectroscopic and biophysical analysis of this compound binding to proteins is essential for understanding its mechanism of action and for its potential development as a pharmacological agent. This guide provides a framework for researchers to initiate such studies. By employing techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance, a comprehensive understanding of the binding thermodynamics and kinetics can be achieved. The provided protocols and data presentation templates are intended to facilitate the design and execution of these crucial experiments.

References

Safety Operating Guide

Proper Disposal of 6-Amino-5-nitroso-3-methyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 6-Amino-5-nitroso-3-methyluracil, a heterocyclic compound often used in biochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal activities should be conducted in a well-ventilated laboratory hood.

Spill Response: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent and decontaminate all surfaces.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities, chemical neutralization to degrade the hazardous nitroso functional group may be considered. It is crucial to note that the following chemical degradation procedures are based on general methods for N-nitroso compounds and should be performed with caution on a small scale, with appropriate risk assessment.

Chemical Degradation Methods for Nitroso Compounds

The following table summarizes potential chemical degradation methods that may be applicable to this compound.

MethodReagentsKey ParametersReported EfficiencyCautions
Reductive Degradation Aluminum-Nickel Alloy Powder, Aqueous Base (e.g., KOH)Progressive increase in basicity>99.98% for various nitrosamides[1][2][3]The reaction can be exothermic. Monitor temperature and add reagents slowly. Ensure adequate ventilation.
Oxidative Degradation Potassium Permanganate (KMnO4), Sulfuric Acid (H2SO4)Acidic conditionsEffective, but may be incomplete in the presence of certain organic solvents[4]Strong oxidizing agent. Handle with care. The reaction may produce heat and gas.
Acidic Hydrolysis Hydrobromic Acid (HBr) in Glacial Acetic AcidAnhydrous conditions, nitrogen atmosphereEffective, but reformation of the N-nitroso compound can occur if not carefully controlled[4]Corrosive and toxic reagents. Requires specialized handling and a well-controlled environment.

Experimental Protocol: Reductive Degradation (General Procedure)

This protocol is a general guideline for the degradation of N-nitroso compounds and should be adapted and tested for this compound on a small scale in a controlled laboratory setting.

  • Preparation: In a suitable reaction vessel equipped with a stirrer and placed in a laboratory hood, dissolve the this compound waste in an appropriate solvent.

  • Reagent Addition: Slowly add a stoichiometric excess of aluminum-nickel alloy powder to the solution with vigorous stirring.

  • Basification: Gradually add a solution of potassium hydroxide (KOH) to the mixture. The progressive increase in basicity is crucial for the reaction to proceed safely and effectively.[1][2][3]

  • Reaction Monitoring: Monitor the reaction for signs of completion, such as the disappearance of the colored nitroso compound. The completeness of the reaction can be verified by analytical methods like chromatography to confirm the absence of the starting material.[1][2]

  • Neutralization and Disposal: Once the reaction is complete, neutralize the resulting solution with a suitable acid. The final solution should be disposed of as hazardous waste according to local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: 6-Amino-5-nitroso- 3-methyluracil Waste assess Assess Quantity and Feasibility of Treatment start->assess small_quantity Small Quantity? assess->small_quantity chemical_treatment Chemical Degradation (e.g., Reductive Method) small_quantity->chemical_treatment Yes hazardous_waste Package, Label, and Store as Hazardous Waste small_quantity->hazardous_waste No / Not Feasible verify_degradation Verify Degradation (e.g., Chromatography) chemical_treatment->verify_degradation neutralize Neutralize and Prepare for Aqueous Waste verify_degradation->neutralize neutralize->hazardous_waste disposal_vendor Dispose via Licensed Hazardous Waste Vendor hazardous_waste->disposal_vendor

Disposal decision workflow.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.